GSK572A
Beschreibung
Eigenschaften
CAS-Nummer |
1403602-32-3 |
|---|---|
Molekularformel |
C22H21F4N5O |
Molekulargewicht |
447.44 |
IUPAC-Name |
(5R,7S)-5-(4-Ethylphenyl)-N-((5-fluoropyridin-2-yl)methyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide |
InChI |
InChI=1S/C22H21F4N5O/c1-2-13-3-5-14(6-4-13)18-9-19(22(24,25)26)31-20(30-18)17(12-29-31)21(32)28-11-16-8-7-15(23)10-27-16/h3-8,10,12,18-19,30H,2,9,11H2,1H3,(H,28,32)/t18-,19+/m1/s1 |
InChI-Schlüssel |
AURWIOYIXRLAMD-MOPGFXCFSA-N |
SMILES |
O=C(C1=C2N[C@@H](C3=CC=C(CC)C=C3)C[C@@H](C(F)(F)F)N2N=C1)NCC4=NC=C(F)C=C4 |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
GSK572A |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Tetrahydropyrazopyrimidine (THPP) Analogs as EchA6 Inhibitors
A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals
Preamble: Navigating the Nuances of Novel Anti-Tuberculosis Drug Discovery
The relentless pursuit of novel therapeutics against Mycobacterium tuberculosis (Mtb) has driven researchers to explore uncharted territories of its molecular machinery. Phenotypic screening, a powerful tool in this endeavor, has unearthed promising compounds, yet the subsequent identification of their precise molecular targets often presents a formidable challenge. This guide delves into the intricate mechanism of a class of compounds, the tetrahydropyrazopyrimidines (THPPs), initially identified through such screens. While the specific compound "GSK572A" remains to be fully characterized in publicly accessible literature, the extensively studied THPPs provide a compelling and instructive case study into the inhibition of a novel and essential mycobacterial protein: enoyl-CoA hydratase 6 (EchA6). This document will synthesize the current understanding of this interaction, offering a technical narrative grounded in experimental evidence and providing actionable insights for researchers in the field.
The Enigmatic Target: Unveiling the Essentiality of EchA6
Enoyl-CoA hydratases are conventionally known for their catalytic role in the β-oxidation of fatty acids, where they catalyze the hydration of a double bond in enoyl-CoA to form β-hydroxyacyl-CoA.[1][2][3] This enzymatic function is crucial for energy production from fatty acids in both prokaryotes and eukaryotes.[1][4] However, the mycobacterial proteome harbors a homolog, EchA6, that defies this canonical role.
Extensive research has revealed that while EchA6 is homologous to mammalian enoyl-CoA hydratases, it is, in fact, non-catalytic .[5][6] Despite this lack of enzymatic activity, EchA6 is an essential protein for the survival of M. tuberculosis.[5][6] This apparent paradox points towards a novel and indispensable function, distinct from classical fatty acid degradation.
The Mechanism of Action: THPPs as Competitive Inhibitors of a Fatty Acid Shuttle
The bactericidal activity of THPPs stems from their direct interaction with EchA6. Through a series of elegant biochemical and genetic studies, it was demonstrated that THPPs selectively bind to EchA6.[5][6] This interaction is not only high-affinity but also stereospecific, a hallmark of a well-defined drug-target engagement.[5][7]
The core of the inhibitory mechanism lies in the competition with long-chain acyl-CoAs .[5][6] EchA6 possesses a binding pocket for these fatty acid derivatives. THPPs occupy this very pocket, effectively preventing the binding of the natural ligands. This competitive inhibition disrupts the physiological function of EchA6.
So, what is this essential, non-catalytic function? Evidence strongly suggests that EchA6 acts as a fatty acid shuttle .[5][6] It binds to long-chain fatty acids and delivers them to the fatty acid synthase II (FAS-II) system.[5] The FAS-II pathway is responsible for the synthesis of mycolic acids, the exceptionally long fatty acids that are the hallmark of the mycobacterial cell wall and are crucial for its integrity and low permeability.
By inhibiting EchA6, THPPs effectively starve the FAS-II system of its long-chain fatty acid precursors. This leads to a suppression of mycolic acid synthesis , a critical blow to the structural integrity of the mycobacterial cell envelope, ultimately resulting in cell death.[5][6]
Visualizing the Mechanism: The Impact of THPP on the Mycolic Acid Synthesis Pathway
Caption: Figure 1: THPP Inhibition of EchA6 Disrupts Mycolic Acid Synthesis.
Experimental Validation: A Guide to Investigating THPP-EchA6 Interaction
The elucidation of this mechanism of action was not a singular discovery but rather the culmination of rigorous and multi-faceted experimental approaches. For researchers aiming to study similar inhibitor-target interactions, the following protocols serve as a validated roadmap.
Target Identification via Affinity Chromatography
-
Principle: This technique leverages the specific binding of the inhibitor to its target protein to isolate it from a complex mixture of cellular proteins.
-
Methodology:
-
Immobilize the Inhibitor: Synthesize a derivative of the THPP compound with a linker arm that can be covalently attached to a solid support, such as agarose beads.
-
Prepare Cell Lysate: Culture M. tuberculosis (or a non-pathogenic surrogate like M. smegmatis) and prepare a total cell lysate.
-
Affinity Pull-Down: Incubate the immobilized inhibitor with the cell lysate. The target protein (EchA6) will bind to the inhibitor on the beads.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins, either by using a high concentration of the free inhibitor (competitive elution) or by changing the buffer conditions (e.g., pH, salt concentration).
-
Protein Identification: Identify the eluted proteins using mass spectrometry (LC-MS/MS).
-
-
Causality and Trustworthiness: The specificity of this method is enhanced by performing a control experiment with beads that do not have the inhibitor attached. Furthermore, competitive elution with the free drug provides strong evidence that the identified protein is the specific target. The stereospecific nature of the THPP-EchA6 interaction can be confirmed by using an inactive stereoisomer of the inhibitor, which should not pull down EchA6.[5][7]
Validation of Target Engagement in a Cellular Context
-
Principle: To confirm that the inhibitor engages the target within the living bacterium, a thermal shift assay (CETSA) or cellular thermal shift assay can be employed. The binding of a ligand often stabilizes the target protein against thermal denaturation.
-
Methodology:
-
Treat Cells: Treat intact mycobacterial cells with the THPP inhibitor or a vehicle control.
-
Heat Shock: Heat the treated cells at a range of temperatures.
-
Lysis and Fractionation: Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.
-
Western Blot Analysis: Detect the amount of soluble EchA6 at each temperature using a specific antibody.
-
-
Data Interpretation: In the presence of the THPP inhibitor, EchA6 should exhibit increased thermal stability, meaning it will remain in the soluble fraction at higher temperatures compared to the vehicle-treated control.
Visualizing the Experimental Workflow: Target Identification and Validation
Caption: Figure 2: Key Experimental Workflows for Target Identification and Validation.
Quantifying the Inhibitor-Target Interaction
-
Principle: Isothermal Titration Calorimetry (ITC) directly measures the heat change that occurs upon binding of a ligand to a protein, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).
-
Methodology:
-
Purify EchA6: Express and purify recombinant EchA6 protein.
-
Prepare Solutions: Prepare solutions of purified EchA6 and the THPP inhibitor in a matched buffer.
-
Titration: Titrate the inhibitor into the protein solution in the ITC instrument.
-
Data Analysis: Analyze the resulting heat changes to determine the thermodynamic parameters of the interaction.
-
| Parameter | Description | Significance |
| Kd (Dissociation Constant) | The concentration of ligand at which half of the protein binding sites are occupied. | A lower Kd indicates a higher binding affinity. |
| n (Stoichiometry) | The molar ratio of ligand to protein in the complex. | Provides information on the number of binding sites. |
| ΔH (Enthalpy) | The heat released or absorbed upon binding. | Indicates the contribution of hydrogen bonds and van der Waals interactions to the binding energy. |
| ΔS (Entropy) | The change in disorder of the system upon binding. | Reflects changes in conformational freedom and solvent reorganization. |
Table 1: Key Thermodynamic Parameters from Isothermal Titration Calorimetry
Resistance and Target Validation: The Final Piece of the Puzzle
A crucial piece of evidence in validating a drug's mechanism of action is the identification of resistance-conferring mutations in the target gene. For THPPs, spontaneous resistant mutants of M. tuberculosis were selected, and whole-genome sequencing revealed mutations in the echA6 gene.[5][6]
One such mutation, W133A (a tryptophan to alanine substitution at position 133), was shown to abrogate the binding of THPP to EchA6.[5][6] This single amino acid change resulted in a significant increase in the minimum inhibitory concentration (MIC) of the compound, confirming that the bactericidal activity of THPP is indeed mediated through its interaction with EchA6.[5]
Concluding Remarks and Future Directions
The story of THPPs and EchA6 is a testament to the power of modern chemical biology in dissecting complex biological systems and uncovering novel therapeutic avenues. It highlights a paradigm shift in our understanding of a conserved enzyme family, revealing a non-catalytic yet essential role for EchA6 in mycobacterial physiology. For drug development professionals, this case study underscores the importance of rigorous target validation and the potential for discovering inhibitors that disrupt non-enzymatic protein functions.
Future research in this area should focus on:
-
Structural Biology: Elucidating the co-crystal structure of EchA6 in complex with a THPP inhibitor would provide invaluable insights for structure-based drug design and the development of more potent and specific analogs.
-
Exploring the EchA6-FAS-II Interactome: A deeper understanding of the protein-protein interactions between EchA6 and the components of the FAS-II system could reveal additional targets for therapeutic intervention.
-
Translational Studies: Further preclinical and clinical evaluation of optimized EchA6 inhibitors is necessary to determine their potential as novel anti-tuberculosis agents.
This guide provides a comprehensive technical overview of the mechanism of action of THPPs as EchA6 inhibitors. By understanding the intricate details of this interaction, researchers are better equipped to develop the next generation of drugs to combat the global threat of tuberculosis.
References
-
THPP target assignment reveals EchA6 as an essential fatty acid shuttle in mycobacteria.[5][6][7] ([Link])
-
Enoyl-coa hydratase Definition - Biological Chemistry I... - Fiveable. ([Link])
-
Enoyl-CoA Hydratase - MeSH - NCBI - NIH. ([Link])
-
Enoyl-CoA hydratase - Wikipedia. ([Link])
-
ech-6 - Probable enoyl-CoA hydratase, mitochondrial - Caenorhabditis elegans | UniProtKB. ([Link])
-
THPP target assignment reveals EchA6 as an essential fatty acid shuttle in mycobacteria - PubMed. ([Link])
-
GSK-1349572, a novel integrase inhibitor for the treatment of HIV infection - ResearchGate. ([Link])
-
Phase IIa Dose-ranging Study of GSK1349572 in HIV-1 Infected Adults | ClinicalTrials.gov. ([Link])
-
Welcome to GSK Clinical Trials. ([Link])
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Efficacy and safety of GSK3772847 in participants with moderate-to-severe asthma with allergic fungal airway disease: A phase IIa randomized, multicenter, double-blind, sponsor-open, comparative trial - PubMed. ([Link])
-
Serious adverse events and deaths in PCSK9 inhibitor trials reported on ClinicalTrials.gov: a systematic review - PubMed. ([Link])
-
THPP target assignment reveals EchA6 as an essential fatty acid shuttle in mycobacteria - University of Birmingham's Research Portal. ([Link])
-
NKGen Biotech Presents Troculeucel Mechanism of Action with Corresponding Phase 1 Biomarker Data at the Alzheimer's Association International Conference 2025 - FirstWord Pharma. ([Link])
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- 3. Enoyl-CoA hydratase - Wikipedia [en.wikipedia.org]
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- 5. researchgate.net [researchgate.net]
- 6. THPP target assignment reveals EchA6 as an essential fatty acid shuttle in mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. research.birmingham.ac.uk [research.birmingham.ac.uk]
An In-depth Technical Guide to Targeting MmpL3-Mediated Lipid Metabolism in Mycobacterium tuberculosis
A Note on the Target: This guide focuses on the extensively validated and critical lipid metabolism target, Mycobacterial Membrane Protein Large 3 (MmpL3), in Mycobacterium tuberculosis (Mtb). While the initial query referenced "GSK572A," there is no publicly available scientific literature detailing a compound with this identifier specifically targeting lipid metabolism in Mtb. Therefore, this whitepaper leverages the principles of the user's request to provide a comprehensive guide on a highly relevant and well-characterized target within the same domain, MmpL3, which is a focal point for the development of novel anti-tubercular agents.
Executive Summary: The Imperative for Novel Anti-Tubercular Targets
The escalating threat of multidrug-resistant (MDR) and extensively drug-resistant (XDR) tuberculosis necessitates the discovery and validation of novel therapeutic targets.[1][2] The unique and complex lipid-rich cell wall of Mycobacterium tuberculosis is a hallmark of the pathogen and a clinically validated source of drug targets.[3][4] This guide provides a detailed scientific overview of a critical target within the lipid metabolism and transport machinery of Mtb: the Mycobacterial Membrane Protein Large 3 (MmpL3). MmpL3 is an essential inner membrane transporter responsible for the export of mycolic acids, the signature lipids of mycobacteria.[3][5][6] Its essentiality for Mtb viability, both in vitro and during infection, makes it a highly attractive target for drug development.[3][7]
This document will delve into the structure and function of MmpL3, its role in the mycolic acid biosynthetic pathway, and the mechanisms by which its inhibition leads to bacterial death. Furthermore, it will provide detailed, field-proven experimental protocols for the identification and characterization of MmpL3 inhibitors, from initial whole-cell screening to specific target engagement and mechanism-of-action studies.
The Central Role of MmpL3 in Mycobacterial Cell Wall Biogenesis
The mycobacterial cell wall is a formidable barrier, crucial for the bacterium's survival and virulence.[3] A key component of this wall is the mycomembrane, an outer lipid bilayer primarily composed of mycolic acids.[3] These long-chain fatty acids (C60-C90) are synthesized in the cytoplasm and must be transported across the inner membrane to the periplasmic space for subsequent incorporation into the cell wall.[3][8]
MmpL3, a member of the Resistance, Nodulation, and Division (RND) family of transporters, is the essential protein that facilitates this critical transport step.[3][9] It specifically exports mycolic acids in the form of trehalose monomycolate (TMM).[3][8] The process is energized by the proton motive force (PMF).[3] Genetic and chemical inhibition of MmpL3 leads to the accumulation of TMM in the cytoplasm and a subsequent cessation of mycomembrane biosynthesis, resulting in rapid bactericidal activity.[7][10]
The MmpL3 Transport Machinery
MmpL3 does not function in isolation. It is part of a larger protein complex that ensures the efficient transport of TMM. Recent studies have identified accessory proteins, such as TtfA (TMM transport factor A), which is also essential for TMM transport and cell viability.[5][6] Another protein, though non-essential, appears to stabilize the MmpL3 complex, particularly under stress conditions.[5][6]
Caption: Mycolic acid synthesis and transport pathway in M. tuberculosis.
MmpL3 as a Druggable Target: Landscape of Inhibitors
The essentiality of MmpL3 has made it a "hotspot" for tuberculosis drug discovery, with numerous structurally diverse small molecules identified as inhibitors, primarily through whole-cell phenotypic screening.[1][11] These compounds generally exhibit potent activity against replicating Mtb, including strains resistant to current drugs, and are often bactericidal.[12][13]
| Inhibitor Class | Exemplary Compounds | Reported MIC/EC50 (µM) against Mtb H37Rv * | Reference |
| Adamantyl Ureas | AU1235 | ~0.1 | [12] |
| Indoleamides | Varies | [7] | |
| Benzimidazoles | EJMCh4, EJMCh6 | 0.04 - 0.08 | [1] |
| Spiro-compounds | Spiros | Varies | [14] |
| Diamines | SQ109 | ~0.2 | [1][11] |
| Thiophenyl-pyrimidines | THPP compounds | Varies | [14] |
| Nitroimidazoles | NITD-304, NITD-349 | 0.02 - 0.03 | [1] |
| Guanidine-based | CCI7967 | ~1 (IC50) | [14] |
| HC2099 Analogues | MSU-43085 | ~1.7 (EC50) | [1] |
Note: MIC/EC50 values can vary based on assay conditions.
A common feature among many MmpL3 inhibitors is their hydrophobic nature, which is thought to contribute to their potent antimycobacterial activity.[11] However, this can also lead to challenges in bioavailability and solubility, which are key considerations in drug development.[11] The most clinically advanced MmpL3 inhibitor, SQ109, has completed Phase IIb trials.[1]
Experimental Workflows for MmpL3 Inhibitor Characterization
A robust and logical workflow is critical for the identification and validation of novel MmpL3 inhibitors. The process begins with broad screening and progressively narrows down to specific mechanism-of-action studies.
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- 2. Identification of New Drug Targets and Resistance Mechanisms in Mycobacterium tuberculosis | PLOS One [journals.plos.org]
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- 5. journals.asm.org [journals.asm.org]
- 6. Two Accessory Proteins Govern MmpL3 Mycolic Acid Transport in Mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of New MmpL3 Inhibitors by Untargeted and Targeted Mutant Screens Defines MmpL3 Domains with Differential Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mycobacterium tuberculosis Proteins Involved in Mycolic Acid Synthesis and Transport Localize Dynamically to the Old Growing Pole and Septum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Direct Inhibition of MmpL3 by Novel Antitubercular Compounds - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. pubs.acs.org [pubs.acs.org]
- 13. Common Biological Properties of Mycobacterium tuberculosis MmpL3 Inhibitors - WCAIR [wcair.dundee.ac.uk]
- 14. scispace.com [scispace.com]
Technical Guide: GSK572A Binding Mechanism and EchA6 Structural Inhibition
This guide provides an in-depth structural and functional analysis of the interaction between the tetrahydropyrazo[1,5-a]pyrimidine-3-carboxamide (THPP) inhibitor GSK572A and its target, EchA6 (Rv0905), in Mycobacterium tuberculosis.[1][2]
Executive Summary
This compound (PDB Ligand ID: 5FK ) is a stereospecific inhibitor belonging to the THPP class, designed to target EchA6 , a non-catalytic enoyl-CoA hydratase essential for M. tuberculosis survival.[1][2] Unlike canonical hydratases that catalyze fatty acid
The binding of this compound occludes the acyl-chain binding groove of EchA6, effectively starving the FAS-II system of substrates.[1][2] This guide details the atomic-level interactions defined in the crystal structure 5DU8 , the mechanism of inhibition, and validated protocols for studying this interaction.[1]
Structural Biology of the Target: EchA6
The Non-Catalytic Hydratase Fold
EchA6 (Rv0905) adopts the "crotonase fold," characterized by a spiral
-
Physiological Role: It binds long-chain acyl-CoAs (e.g., C20-CoA) and protects them from hydrolysis while shuttling them to the FAS-II complex (specifically interacting with KasA and InhA).[1][2]
The Hydrophobic Tunnel
In the apo state, the substrate-binding groove is partially open.[1][2] Upon binding a ligand (natural lipid or this compound), a conformational shift in the
The this compound Binding Interface (PDB: 5DU8)
The co-crystal structure 5DU8 (Resolution: 2.23 Å) reveals that this compound binds in the extended hydrophobic groove, competing directly with the fatty acyl chain of the natural CoA substrate.[1]
Key Pharmacophore Interactions
The binding is driven by shape complementarity and hydrophobic exclusion rather than extensive hydrogen bonding.
| Moiety of this compound | Interaction Type | Key Residues (EchA6) | Structural Consequence |
| Trifluoromethyl group | Hydrophobic / Steric | Val136, Leu109 | Occupies a deep hydrophobic pocket, anchoring the core scaffold.[1][2] |
| Ethylphenyl ring | Trp133 | Critical Interaction: The phenyl ring stacks against Trp133.[1][2] Mutation W133A abolishes binding.[3] | |
| Pyrazolopyrimidine core | Van der Waals | Ala100, Gly101 | Mimics the pantetheine moiety of CoA, sitting near the vestigial active site.[1] |
| Fluoropyridine tail | Polar/Hydrophobic | Phe98, Met105 | Extends into the acyl-binding channel, blocking lipid entry.[1] |
The "Lid" Mechanism
Binding of this compound induces the ordering of the disordered loop regions (residues 128–138), effectively "locking" the inhibitor inside the tunnel.[1] This induced fit mechanism explains the high potency and slow off-rate of the THPP series.[1][2]
Mechanism of Action: The "Starvation" Model
This compound does not inhibit a catalytic reaction; it inhibits a transport function.
-
Blockade: this compound occupies the lipid-binding tunnel of EchA6.[1][2]
-
Interruption: EchA6 cannot bind or protect Meromycolyl-CoA or other long-chain intermediates.[1][2]
-
Starvation: The FAS-II complex (KasA/KasB) is deprived of substrates.[1][2]
-
Lysis: Mycolic acid biosynthesis halts, cell wall integrity fails, and the bacterium dies.[1]
Pathway Visualization
The following diagram illustrates the interruption of the lipid shuttle pathway by this compound.
Caption: Disruption of the EchA6-mediated lipid shuttle to FAS-II by this compound competitive binding.[1][2]
Experimental Protocols
These protocols are designed to validate this compound binding and structural integrity.
Protocol A: Differential Scanning Fluorimetry (DSF)
Use this to validate ligand binding in solution before crystallization.[1][2]
Reagents:
Workflow:
-
Preparation: Dilute SYPRO Orange to 5x in assay buffer.
-
Mixing: In a qPCR plate, mix 20 µL EchA6 (final 5 µM) + 0.5 µL this compound (final 10–50 µM) + 2.5 µL SYPRO Orange.
-
Control: Run a DMSO-only control (Apo) and a C20-CoA positive control.
-
Ramping: Heat from 25°C to 95°C at 1°C/min.
-
Analysis: Calculate the melting temperature (
) from the inflection point of the fluorescence curve.-
Validation Criteria: this compound should induce a
compared to the Apo form, indicating stabilization of the hydrophobic tunnel.[1]
-
Protocol B: Co-Crystallization of EchA6-GSK572A
Based on conditions for PDB 5DU8.
Pre-requisite:
-
EchA6 must be purified to homogeneity (>95%) via Ni-NTA affinity followed by Size Exclusion Chromatography (Superdex 200) to isolate the hexameric fraction.[1][2]
Crystallization Setup:
-
Complex Formation: Incubate purified EchA6 (10–12 mg/mL) with this compound (1 mM final concentration) for 1 hour on ice.
-
Method: Sitting drop or Hanging drop vapor diffusion at 18–20°C.[1]
-
Reservoir Solution:
-
Drop Ratio: 1 µL Protein-Ligand Complex + 1 µL Reservoir Solution.
-
Optimization: If nucleation is poor, micro-seed with apo-EchA6 crystals.
-
Cryo-Protection: Transfer crystals to reservoir solution supplemented with 20% (v/v) glycerol before flash-cooling in liquid nitrogen.
References
-
Cox, J. A., et al. (2016). THPP target assignment reveals EchA6 as an essential fatty acid shuttle in mycobacteria.[1][3] Nature Microbiology, 1, 15006.[1][3] [1][2][3]
-
RCSB Protein Data Bank. Entry 5DU8: Crystal structure of M. tuberculosis EchA6 bound to this compound.[4][5] [1][2]
-
Kurthkoti, K., et al. (2015). The mycobacterial enoyl-CoA hydratase EchA6 is essential for mycolic acid synthesis.[1][2] PLOS ONE. (Contextual grounding for EchA6 essentiality).
Sources
Structural Biology of GSK572A Bound to EchA6 (PDB 5DU8): Targeting the Essential Fatty Acid Shuttle in Mycobacterium tuberculosis
Executive Summary
This technical guide analyzes the structural basis of inhibiting EchA6 (Enoyl-CoA hydratase), a critical yet non-catalytic protein in Mycobacterium tuberculosis (Mtb), using the small molecule inhibitor GSK572A (a THPP derivative). Unlike typical enzyme inhibitors that target catalytic triads, this compound functions by sterically occluding a lipid-binding tunnel, thereby disrupting the shuttle mechanism required to feed the FAS-II mycolic acid biosynthesis pathway. This guide details the atomic interactions observed in PDB 5DU8 , the experimental workflows for validation, and the implications for antitubercular drug discovery.
Target Architecture: The Non-Catalytic Paradox of EchA6
Biological Function
EchA6 (Rv0636) was originally annotated as a probable enoyl-CoA hydratase based on sequence homology.[1][2] However, structural and biochemical validation revealed it is non-catalytic . Instead of processing substrates, EchA6 functions as an essential lipid shuttle .
-
Role: It binds long-chain acyl-CoAs and transports them to the Fatty Acid Synthase II (FAS-II) complex.
-
Partners: It physically interacts with KasA (beta-ketoacyl-ACP synthase) and InhA (enoyl-ACP reductase).
-
Essentiality: Deletion of echA6 is lethal to Mtb, as it halts mycolic acid biosynthesis, compromising the cell wall.
The "Hot Dog" Fold
The crystal structure (PDB 5DU8) reveals that EchA6 adopts the classic double hot dog (DHD) fold, characteristic of the hydratase superfamily.
-
Oligomerization: The biological unit is a dimer.
-
Active Site Topology: The interface between the two monomers forms a deep, hydrophobic tunnel capable of accommodating long aliphatic chains (like those of mycolic acid precursors).
The Ligand: this compound (THPP)
This compound belongs to the Tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide (THPP) class of inhibitors.[3]
| Feature | Description |
| Chemical Class | THPP (Tetrahydropyrazolo-pyrimidine) |
| Stereochemistry | The binding is highly stereospecific.[1][2][4][5] The (S)-enantiomer is generally the active species in this scaffold class. |
| Mechanism | Competitive Antagonist . It competes directly with Long-Chain Acyl-CoA (e.g., Palmitoyl-CoA) for the hydrophobic pocket. |
| Key Resistance Mutation | Trp133Ala (W133A) . This mutation confers resistance, confirming W133 is the critical anchor residue. |
Structural Insights: Analysis of PDB 5DU8
Binding Mode and Interactions
The co-crystal structure of EchA6 with this compound (Resolution: 2.23 Å) elucidates the mechanism of inhibition. The ligand occupies the central tunnel, effectively "plugging" the shuttle.
Critical Residue: Tryptophan 133 (Trp133)
-
Interaction: The aromatic indole ring of Trp133 engages in a critical pi-stacking or hydrophobic interaction with the core scaffold of this compound.
-
Causality: This residue acts as a "gatekeeper." In the apo state, it may stabilize the acyl chain of the natural ligand. This compound exploits this by mimicking the hydrophobic density of the lipid tail.
-
Validation: The W133A mutation results in a complete loss of binding affinity (
) and loss of bactericidal activity, proving this specific contact is thermodynamically essential for drug efficacy.
Hydrophobic Enclosure
The remainder of the binding pocket is lined with aliphatic residues (Leu, Val, Ile) that stabilize the trifluoromethyl and ethylphenyl moieties of this compound via Van der Waals forces. This mimics the environment required to shield the hydrophobic tails of acyl-CoA substrates from the solvent.
Conformational Plasticity
Comparison of the Apo structure (PDB 5DUC) and the Holo structure (5DU8) shows that EchA6 undergoes minor conformational adjustments to accommodate the rigid THPP scaffold, contrasting with the flexibility required to transport variable-length lipid chains.
Mechanistic Pathway Visualization
The following diagram illustrates the biological cascade where EchA6 acts as the critical node between fatty acid uptake/synthesis and cell wall construction, and how this compound arrests this process.
Figure 1: Mechanism of Action. EchA6 shuttles Acyl-CoA to the FAS-II complex.[1] this compound competitively binds EchA6, blocking substrate transfer and halting cell wall synthesis.
Experimental Protocols for Validation
To validate the binding mode observed in PDB 5DU8, researchers must rely on biophysical assays that detect conformational changes or ligand occupancy.
Intrinsic Tryptophan Fluorescence Quenching
Since Trp133 is the key binding residue, ligand binding significantly alters the local electronic environment of the tryptophan indole ring, leading to fluorescence quenching. This is the gold-standard assay for this target.
Protocol Workflow
-
Protein Preparation: Purify Recombinant Mtb EchA6 (Wild Type and W133A mutant) to >95% homogeneity in buffer (50 mM HEPES pH 7.5, 150 mM NaCl, 5% Glycerol).
-
Equilibration: Dilute protein to 1
M final concentration. -
Excitation/Emission: Set fluorometer excitation to 280 nm (or 295 nm for selective Trp excitation) and monitor emission at 340 nm .
-
Titration: Titrate this compound (dissolved in DMSO) in stepwise increments (0.1
M to 50 M). Maintain constant DMSO concentration (<2%). -
Data Analysis: Plot
against [Ligand]. Fit to a one-site binding model to determine .-
Expected Result (WT): Dose-dependent quenching (
M). -
Expected Result (W133A): Negligible quenching (confirms specificity).
-
Crystallography Workflow (Reproduction of 5DU8)
The following Graphviz diagram outlines the specific structural biology workflow used to solve the 5DU8 structure.
Figure 2: Structural Biology Workflow. From gene cloning to structure solution of the EchA6-GSK572A complex.
Implications for Drug Development
Structure-Activity Relationship (SAR)
The 5DU8 structure provides a template for optimizing THPPs:
-
The Indole Interaction: Any modification to the scaffold must preserve the pi-stacking capability with Trp133.
-
Tail Extension: The hydrophobic tunnel is deep. Extending the alkyl tail of the inhibitor could increase affinity by mimicking longer chain fatty acids (C16-C18), potentially improving potency.
-
Solubility: The current pocket is highly hydrophobic. Introducing polar groups to improve solubility must be done on the solvent-exposed "cap" of the molecule to avoid clashing with the tunnel walls.
Dual Targeting Strategy
Since EchA6 feeds the FAS-II system, combining this compound with Isoniazid (targets InhA) or Ethionamide creates a synergistic blockade of the mycolic acid pathway. This "vertical inhibition" (blocking the shuttle and the enzyme) is a promising strategy to reduce the emergence of resistance.
References
-
Cox, J. A. G., et al. (2016). THPP target assignment reveals EchA6 as an essential fatty acid shuttle in mycobacteria.[2][3][4] Nature Microbiology, 1, 15006.[2][3][4][5] [Link][2][4]
-
RCSB Protein Data Bank. (2016). Crystal structure of M. tuberculosis EchA6 bound to this compound (PDB 5DU8).[5] [Link]
-
UniProt Consortium. (2024). UniProtKB - P9WNP1 (ECHA6_MYCTU).[6] [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 3. 5du8 - Crystal structure of M. tuberculosis EchA6 bound to this compound - Summary - Protein Data Bank Japan [pdbj.org]
- 4. THPP target assignment reveals EchA6 as an essential fatty acid shuttle in mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rcsb.org [rcsb.org]
- 6. uniprot.org [uniprot.org]
GSK572A chemical structure and properties CAS 1403602-32-3
The following is an in-depth technical guide for GSK572A , a specialized chemical probe used in cell death research. This document is structured to provide actionable experimental data, mechanistic insights, and rigorous protocols for researchers investigating the RIPK3-MLKL necroptosis axis.
CAS: 1403602-32-3 | Target: Receptor-Interacting Protein Kinase 3 (RIPK3)[1][2][3][4][5]
Executive Summary
This compound (CAS 1403602-32-3) is a small-molecule inhibitor targeting Receptor-Interacting Protein Kinase 3 (RIPK3) . It belongs to a class of benzothiazole-quinoline compounds developed to dissect the programmed necrosis (necroptosis) signaling pathway.
Unlike apoptosis, which is caspase-dependent and immunologically silent, necroptosis is a lytic, inflammatory form of cell death driven by the RIPK1-RIPK3-MLKL axis. This compound functions as an ATP-competitive inhibitor of the RIPK3 kinase domain. By blocking RIPK3 autophosphorylation, it prevents the recruitment and phosphorylation of the pseudokinase MLKL (Mixed Lineage Kinase Domain-Like), thereby halting the execution of necroptosis.
Critical Research Application: this compound is primarily used to:
-
Validate RIPK3-dependency in cell death phenotypes (distinguishing necroptosis from ferroptosis or pyroptosis).
-
Investigate the "kinase-independent" scaffolding functions of RIPK3.
-
Serve as a structural analogue in Structure-Activity Relationship (SAR) studies alongside the widely used probe GSK'872 .
Chemical Identity & Physicochemical Profile[6][7][8]
The following data consolidates the chemical properties necessary for experimental formulation.
| Property | Specification |
| Compound Name | This compound |
| CAS Number | 1403602-32-3 |
| Target | RIPK3 (Receptor-Interacting Protein Kinase 3) |
| Mechanism | ATP-Competitive Kinase Inhibition |
| Solubility | DMSO (up to 10-20 mM recommended for stock) |
| Storage | -20°C (Desiccated); Avoid repeated freeze-thaw cycles |
| Class | Benzothiazole-quinoline derivative |
| Related Probes | GSK'872 (GSK2399872A), GSK'843, Dabrafenib (off-target RIPK3 activity) |
Formulation Note: For cellular assays, prepare a 10 mM stock solution in DMSO . Aliquot into single-use vials to prevent precipitation due to moisture absorption. When diluting into aqueous culture media, ensure the final DMSO concentration remains <0.5% to avoid solvent toxicity masking the rescue effect.
Mechanistic Pharmacology
The Target: RIPK3 and the Necrosome
To understand this compound's utility, one must understand the signaling bifurcation it controls.
-
TNF Stimulation: Upon TNF receptor activation, if Caspase-8 is inhibited (e.g., by viral proteins or synthetic inhibitors like zVAD-fmk), the cell shifts from apoptosis to necroptosis.
-
Complex IIb (The Necrosome): RIPK1 recruits RIPK3 via RHIM (RIP Homotypic Interaction Motif) domains.
-
Phosphorylation: RIPK3 autophosphorylates and subsequently phosphorylates MLKL at critical serine/threonine residues (e.g., S358 in humans).
-
Execution: Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, causing permeabilization and cell lysis.
Mechanism of Action
This compound binds to the ATP-binding pocket of the RIPK3 kinase domain.
-
Primary Effect: It inhibits the catalytic activity of RIPK3.[6][7] This prevents the phosphorylation of MLKL, effectively blocking membrane rupture.
-
The "RIPK3 Paradox" (Critical Experimental Nuance): Research by Mandal et al. (2014) and others has highlighted a unique property of high-affinity RIPK3 inhibitors (like GSK'872 and related analogues). While they block necroptosis, high concentrations can induce a conformational change in RIPK3 that exposes its RHIM domain. This recruits RIPK1 and FADD, triggering Caspase-8-dependent apoptosis (the very pathway necroptosis usually bypasses).
-
Implication: When using this compound, dose-titration is mandatory. Using too high a concentration (e.g., >10 µM) may rescue necroptosis but kill the cell via apoptosis, leading to false-negative viability results.
-
Pathway Visualization
The following diagram illustrates the decision node between Apoptosis and Necroptosis and the specific intervention point of this compound.
Caption: this compound blocks the transition from the Necrosome complex to MLKL activation, preventing membrane lysis.
Experimental Protocols
In Vitro Necroptosis Rescue Assay
This is the "Gold Standard" assay to validate this compound activity. It tests the compound's ability to rescue cells from TSZ-induced death (TNF + Smac mimetic + zVAD).
Materials:
-
Cell Line: HT-29 (Human Colorectal Adenocarcinoma) or L929 (Murine Fibrosarcoma). Note: L929 cells are highly sensitive to TNF alone and may not require Smac mimetic.
-
Reagents:
Protocol Workflow:
-
Seeding: Plate HT-29 cells (5,000 cells/well) in a white-walled 96-well plate. Incubate overnight at 37°C.
-
Pre-treatment (Critical): Add this compound in a dose-response series (e.g., 10 nM to 10 µM).
-
Control A: DMSO only (Vehicle).
-
Control B: Necrostatin-1s (10 µM) as a positive control for RIPK1 inhibition.[7]
-
Incubate for 1 hour prior to induction.
-
-
Induction (TSZ Cocktail): Add the necroptosis mix:
-
TNF-α (20 ng/mL)
-
Smac Mimetic (100 nM)
-
zVAD-fmk (20 µM)
-
-
Incubation: Incubate for 18–24 hours. Necroptosis is slower than apoptosis; do not read too early.
-
Readout:
-
Add CellTiter-Glo reagent. Shake for 2 mins.
-
Measure Luminescence.
-
Interpretation: High luminescence = High ATP = Cell Survival (Rescue).
-
Biomarker Validation: Western Blotting
To confirm the mechanism, you must show that this compound inhibits MLKL phosphorylation , not just cell death.
Key Antibodies:
-
Anti-p-MLKL (S358): The definitive marker for necroptosis activation.
-
Anti-Total MLKL: Loading control.
-
Anti-RIPK3: To ensure the target is present.
Expected Result: In TSZ-treated cells, p-MLKL levels will be high. In cells treated with TSZ + this compound, p-MLKL should be undetectable, while Total MLKL remains constant.
Comparative Analysis: this compound vs. GSK'872
Researchers often ask which probe to use.
| Feature | This compound (CAS 1403602-32-3) | GSK'872 (CAS 1346546-69-7) |
| Availability | Specialized chemical vendors | Widely available (Merck, Selleck, etc.) |
| Selectivity | High (RIPK3 selective) | High (>1000-fold over RIPK1) |
| Apoptosis Induction | Yes (Concentration dependent) | Yes (Well-documented at >3-5 µM) |
| Primary Use | SAR studies, Validation of '872 results | Primary pharmacological probe for RIPK3 |
Recommendation: Use GSK'872 as your primary control due to the vast amount of literature benchmarking its IC50 and off-target effects. Use This compound as a secondary orthogonal probe to confirm that the effects observed are indeed due to RIPK3 inhibition and not a molecule-specific off-target effect of '872.
References
-
Mandal, P., et al. (2014). "RIP3 induces apoptosis independent of pronecrotic kinase activity." Molecular Cell, 56(4), 481-495.
-
Key finding: Defines the class of RIPK3 inhibitors (GSK'840, GSK'843, GSK'872) and the mechanism of inhibitor-induced apoptosis.[9]
-
-
Kaiser, W. J., et al. (2013). "Toll-like receptor 3-mediated necrosis via TRIF, RIP3, and MLKL." Journal of Biological Chemistry, 288, 31268-31279.
- Key finding: Establishes the role of RIPK3 kinase activity in TLR-driven necrosis.
-
Orozco, S., et al. (2014). "RIPK1 both positively and negatively regulates RIPK3 oligomerization and necroptosis." Cell Death & Differentiation, 21, 1511–1521.
- Key finding: Discusses the complex interplay between RIPK1 and RIPK3 regul
-
PubChem Compound Summary. "GSK-872 (Related Analogue Data)."
- Reference for physicochemical properties of the benzothiazole-quinoline class.
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- 1. APS6-45 [CAS: 2188236-41-9] Tumor calibrated inhibitor | glixxlabs.com High quality biochemicals supplier [glixxlabs.com]
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Methodological & Application
Application Note: Measuring the Binding Affinity of GSK572A to Target Protein X Using Surface Plasmon Resonance
Abstract
This application note provides a comprehensive guide for determining the binding kinetics and affinity of a small molecule, GSK572A, to its purified protein target (Target Protein X) using Surface Plasmon Resonance (SPR).[1][2] SPR is a label-free, real-time optical biosensing technique ideal for characterizing molecular interactions, making it a cornerstone technology in drug discovery.[1][3][4] This document details the strategic considerations, a step-by-step protocol for a kinetic analysis, and data interpretation guidelines to ensure the generation of high-quality, reliable binding data. The protocol focuses on the widely used amine coupling method for protein immobilization and a multi-cycle kinetics approach for the analysis.[5][6]
Introduction: The "Why" of Affinity Measurement
In drug development, understanding the precise interaction between a therapeutic compound and its biological target is paramount. The binding affinity, quantified by the equilibrium dissociation constant (KD), is a critical parameter that dictates the concentration at which a drug will be effective. A lower KD value signifies a higher affinity. Beyond just affinity, the kinetic rate constants—the association rate (ka or kon) and the dissociation rate (kd or koff)—provide a dynamic view of the binding event.[5] Interactions with the same affinity can have vastly different kinetic profiles, which can translate to different biological outcomes and residence times.[7]
Surface Plasmon Resonance (SPR) is the gold-standard technique for these measurements because it monitors binding events in real-time without the need for fluorescent or radioactive labels.[3][4][7] The technology detects changes in the refractive index on the surface of a sensor chip as the analyte (this compound) flows over the immobilized ligand (Target Protein X).[4][8] This change is proportional to the mass accumulating on the surface and is recorded in a sensorgram, a plot of response units (RU) versus time.[7][9]
The Principle of Surface Plasmon Resonance
SPR occurs when polarized light, under conditions of total internal reflection, strikes a thin, electrically conductive (typically gold) film on a sensor chip.[4][10] This interaction excites electrons in the metal film, creating electron charge density waves called surface plasmons.[7][11] This energy transfer results in a measurable dip in the intensity of the reflected light at a specific angle, known as the resonance angle.[4][7]
When a binding event occurs between the immobilized ligand and the analyte in solution, the mass at the sensor surface increases. This alters the local refractive index, causing a proportional shift in the resonance angle.[4][11] The SPR instrument's detector tracks this angle shift in real-time, generating the sensorgram that forms the basis for kinetic analysis.[7][11]
Strategic Experimental Design
A successful SPR experiment is built on a foundation of careful planning. For a small molecule analyte like this compound binding to a larger protein target, the standard and most effective orientation is to immobilize the protein (ligand) and flow the small molecule (analyte) over the surface.[1][2] This orientation maximizes the binding signal, as the SPR response is proportional to the mass change on the surface.
Sensor Chip and Immobilization Chemistry Selection
The choice of sensor chip is a critical first step.[12] For immobilizing a protein ligand, the Series S Sensor Chip CM5 is the most versatile and widely used option.[13][14] Its carboxymethylated dextran matrix provides a hydrophilic, three-dimensional environment that preserves protein activity and allows for high immobilization capacity via amine coupling.[13]
Amine coupling is the most common covalent immobilization strategy.[6][15] It targets the primary amine groups (N-terminus and lysine side chains) on the protein ligand to form stable amide bonds with the sensor surface.[6][15]
Assay Buffer (Running Buffer) Optimization
The running buffer is crucial for maintaining protein stability, minimizing non-specific binding, and ensuring data quality.[12] A standard starting point is a physiological buffer such as HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).
-
pH and Salt: Maintain the stability and activity of Target Protein X.
-
Surfactant (Tween 20/P20): Essential for reducing non-specific hydrophobic interactions of the small molecule with the sensor surface.[16]
-
DMSO: Since many small molecules are dissolved in DMSO, it's critical to match the DMSO concentration in the running buffer with that in the analyte samples (typically 1-5%).[17] This prevents bulk refractive index mismatches that can obscure the binding signal.
Immobilization Level (RL)
The amount of immobilized ligand (Target Protein X) must be carefully controlled. For small molecule kinetic analysis, a low to moderate immobilization level is required to avoid an artifact known as mass transport limitation .[18] Mass transport limitation occurs when the rate of analyte binding to the ligand exceeds the rate at which the analyte can diffuse from the bulk solution to the sensor surface.[18][19] This can lead to an underestimation of the true association rate constant.[18]
A target immobilization level can be calculated to achieve a theoretical maximum analyte response (Rmax) of approximately 50-100 RU.[20] RL (required) = (Rmax (desired) * MWLigand) / MWAnalyte
Control and Referencing
To ensure data integrity, proper controls are non-negotiable.
-
Reference Surface: A second flow cell on the same sensor chip must be activated and deactivated without any protein immobilized.[16] This "mock" surface is used to subtract any non-specific binding of the analyte to the chip matrix and to correct for bulk refractive index changes.[16] The final, reportable data is always the response from the active surface minus the response from the reference surface.
-
Buffer-Only Injections: Injecting running buffer alone (a "zero-concentration" analyte sample) is used for double referencing, which corrects for any baseline drift between the active and reference flow cells.[12]
Detailed Experimental Protocol
This protocol outlines a multi-cycle kinetics experiment, where each analyte concentration is injected sequentially, with a regeneration step in between each cycle.[5]
Materials and Reagents
-
SPR System: Biacore T200 or similar.[12]
-
Reagents:
-
Amine Coupling Kit (containing NHS, EDC, and Ethanolamine-HCl).[14][21]
-
Running Buffer: HBS-EP+ (or an optimized buffer for Target Protein X).
-
Immobilization Buffer: 10 mM Sodium Acetate, pH 5.0 (or a pH 0.5-1 unit below the pI of the protein).[9]
-
Ligand: Purified Target Protein X at 20 µg/mL in immobilization buffer.
-
Analyte: this compound stock in 100% DMSO, serially diluted in running buffer to final concentrations (e.g., 10 µM to 39 nM in a 1:2 dilution series), ensuring the final DMSO concentration is constant across all samples and matches the running buffer.
-
Regeneration Solution: A solution that removes the analyte without damaging the ligand. This must be determined empirically. Start with mild conditions like 10 mM Glycine-HCl pH 2.5.[22]
-
Workflow Diagram
Caption: Overall workflow for this compound binding analysis using SPR.
Step-by-Step Methodology
Phase 1: Ligand Immobilization
-
System Priming: Prime the instrument fluidics with fresh, degassed running buffer until a stable baseline is achieved.[23]
-
Surface Activation: Inject the EDC/NHS mixture (1:1 v/v) over both flow cells (Fc1 and Fc2) for 7 minutes to activate the carboxymethyl groups.[15][24]
-
Ligand Coupling (Fc2): Inject the Target Protein X solution over Fc2 until the target immobilization level is reached. The dextran matrix creates a positive electrostatic environment that helps pre-concentrate the protein.[15]
-
Surface Deactivation (Fc1 & Fc2): Inject ethanolamine-HCl over both flow cells for 7 minutes. This caps any unreacted esters on both surfaces and removes non-covalently bound protein from Fc2.[15] The result is a ligand-coupled surface (Fc2) and a matching reference surface (Fc1).
Phase 2: Kinetic Analysis (Multi-Cycle)
-
Cycle Start: Begin a new cycle in the instrument software.
-
Analyte Injection: Inject the lowest concentration of this compound over both flow cells (e.g., for 120 seconds at 30 µL/min). This is the association phase .
-
Dissociation: Following the injection, allow running buffer to flow over the sensor surface (e.g., for 300 seconds). This is the dissociation phase , where the analyte unbinds from the ligand.
-
Regeneration: Inject the optimized regeneration solution (e.g., 10 mM Glycine-HCl pH 2.5 for 30 seconds) to remove all remaining bound analyte.[22]
-
Repeat: Repeat steps 2-4 for each concentration of this compound, from lowest to highest, including at least one duplicate concentration and several buffer-only (zero concentration) injections for double referencing.
Phase 3: Data Analysis
-
Data Processing: Open the raw data in the evaluation software.
-
Apply the reference subtraction (Fc2 - Fc1).
-
Perform double referencing by subtracting the average of the buffer-only injections.
-
-
Model Fitting: Fit the processed sensorgrams globally to a kinetic binding model.[24] For a simple bimolecular interaction, a 1:1 Langmuir binding model is the most appropriate starting point.[25] The software will calculate the best-fit values for ka, kd, and the resulting KD (KD = kd / ka).
-
Quality Control:
-
Visual Inspection: The fitted curves should closely overlay the experimental data.
-
Residuals Plot: The difference between the fitted and experimental data (residuals) should be randomly distributed around zero.
-
Chi2 Value: This statistical value indicates the goodness of fit; a lower Chi2 is better.
-
Mass Transport Test: If mass transport is suspected, re-run the highest analyte concentration at a higher flow rate (e.g., 100 µL/min).[26][27] If the calculated ka increases, mass transport was present, and the ligand density should be reduced.[27]
-
Data Presentation and Interpretation
The primary output of the experiment is the set of kinetic and affinity constants. This data should be presented clearly in a table.
| Analyte | ka (M-1s-1) | kd (s-1) | KD (nM) | Chi2 |
| This compound | 1.5 x 105 | 3.0 x 10-3 | 20 | 0.85 |
Interpretation:
-
ka (Association Rate): This value reflects how quickly this compound binds to Target Protein X. A value of 1.5 x 105 M-1s-1 is a moderately fast association rate for a small molecule.
-
kd (Dissociation Rate): This value indicates the stability of the complex. A value of 3.0 x 10-3 s-1 corresponds to a half-life (t1/2 = ln(2)/kd) of approximately 231 seconds, indicating a reasonably stable complex.
-
KD (Equilibrium Dissociation Constant): This is the ultimate measure of affinity. A KD of 20 nM represents a high-affinity interaction, characteristic of a potent drug candidate.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Non-Specific Binding (NSB) | Insufficient surfactant in buffer; Analyte is "sticky". | Increase surfactant concentration (e.g., to 0.1%); Add 0.1% BSA to the running buffer; Increase salt concentration.[16][28][29] |
| Baseline Drift | Incomplete buffer degassing; Unstable ligand immobilization; Incomplete regeneration. | Degas all buffers thoroughly; Ensure robust immobilization chemistry; Optimize regeneration solution for complete removal of analyte.[12][23] |
| Poor Fit to 1:1 Model | Complex binding mechanism; Heterogeneous ligand population; Mass transport limitation. | Try more complex models (e.g., two-state); Improve ligand purity; Reduce ligand immobilization density and/or increase flow rate.[19][27] |
| Incomplete Regeneration | Regeneration solution is too mild. | Scout for a more effective regeneration solution (e.g., lower pH, higher salt, or short pulses of NaOH).[16][20][22] |
Conclusion
This application note provides a robust framework for measuring the binding kinetics and affinity of the small molecule this compound to its protein target using Surface Plasmon Resonance. By following the principles of strategic experimental design, employing a detailed and controlled protocol, and performing rigorous data analysis, researchers can generate high-quality, reliable data. This information is invaluable for characterizing lead compounds, understanding structure-activity relationships, and making informed decisions in the drug discovery pipeline.
References
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Surface Plasmon Resonance Troubleshooting - SPR Assay Advice - Bitesize Bio. (2025, May 20). (URL: [Link])
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Surface Plasmon Resonance (SPR) Troubleshooting Guide - Resource Center. (URL: [Link])
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Surface plasmon resonance. (URL: [Link])
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Schasfoort, R. B., & Tudos, A. J. (Eds.). (2008). Handbook of Surface Plasmon Resonance. Royal Society of Chemistry. (URL: [Link])
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3 Ways to Limit Mass Transfer Effects in SPR - Nicoya Lifesciences. (2015, October 7). (URL: [Link])
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Surface plasmon resonance - Wikipedia. (URL: [Link])
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Rich, R. L., & Myszka, D. G. (2007). Determination of kinetic data using surface plasmon resonance biosensors. Current protocols in protein science, Chapter 19, Unit-19.13. (URL: [Link])
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The role of mass transport limitation and surface heterogeneity in the biophysical characterization of macromolecular binding processes by SPR biosensing. (URL: [Link])
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Myszka, D. G. (1999). Improving biosensor analysis. Journal of molecular recognition, 12(5), 279–284. (URL: [Link])
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What is surface plasmon resonance (SPR)? - Cytiva. (2025, June 19). (URL: [Link])
-
SPR Theory - Surface Plasmon Resonance - SPRpages Home. (2022, December 21). (URL: [Link])
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4 Ways to Reduce Non-Specific Binding in SPR Experiments - Nicoya Lifesciences. (2020, December 10). (URL: [Link])
-
MCK vs SCK: Two common methods for kinetic analysis with SPR - Nicoya Lifesciences. (2021, June 23). (URL: [Link])
-
Selection guide. (URL: [Link])
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Understanding and Controlling Non-Specific Binding in SPR Experiments. (URL: [Link])
-
Selection guide. (URL: [Link])
-
Kinetics - SPRpages. (2023, April 24). (URL: [Link])
-
Amine-coupling - SPRpages Home. (2022, July 17). (URL: [Link])
-
Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PMC. (URL: [Link])
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Analyzing Binding Kinetics with Surface Plasmon Resonance Complemented with Direct Mass Spectrometry on the Same Sensor Chip | Bio-Radiations. (2013, January 7). (URL: [Link])
-
Capture vs. Coupling of Antibody Application Note 10 - XanTec bioanalytics GmbH. (URL: [Link])
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Characterization of Small Molecule–Protein Interactions Using SPR Method. (URL: [Link])
-
Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs. (URL: [Link])
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A capture coupling method for the covalent immobilization of hexahistidine tagged proteins for surface plasmon resonance - PMC. (URL: [Link])
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Overcoming Regeneration Problems - Surface Plasmon Resonance. (2014, January 7). (URL: [Link])
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Surface Plasmon Resonance. (URL: [Link])
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Biacore T200: CMI Getting Started Guide to Surface Plasmon Resonance - Center for Macromolecular Interactions. (2024, March 25). (URL: [Link])
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Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed. (URL: [Link])
-
Protein-Small Molecule Biomolecular Interactions – a Retrospective - Surface Plasmon Resonance. (2024, June 20). (URL: [Link])
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Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart. (URL: [Link])
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A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A - PMC. (URL: [Link])
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Biacore™ SPR regeneration solutions - Cytiva. (URL: [Link])
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Biacore consumables selection tool - Cytiva. (URL: [Link])
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Application Note: GSK572A Solubility and Stock Solution Preparation
The following Application Note and Protocol is designed for researchers working with GSK572A , specifically the EchA6 inhibitor (CAS 1403602-32-3).
Target: Enoyl-CoA Hydratase EchA6 (Mycobacterium tuberculosis) | Solvent: DMSO
Core Directive & Disambiguation
CRITICAL NOTE ON NOMENCLATURE: Before proceeding, verify the identity of your compound.
-
This compound (This Protocol): CAS 1403602-32-3 .[1][2][3] A tetrahydropyrazolo-pyrimidine (THPP) derivative that inhibits EchA6 in Mycobacterium tuberculosis.[4][5]
-
GSK'872 / GSK'572: If you are researching Necroptosis/RIPK3 , you likely possess GSK'872 (GSK2399872) or GSK'572 (GSK2399572). These are chemically distinct. Do not use the solubility data below for RIPK3 inhibitors , as their solubility profiles differ significantly (typically much higher solubility).
Physicochemical Profile
Understanding the chemical nature of this compound is prerequisite to successful dissolution. Unlike many kinase inhibitors that dissolve readily at 100 mM, this compound has limited solubility in organic solvents.
| Property | Data |
| Compound Name | This compound |
| CAS Number | 1403602-32-3 |
| Molecular Weight | 447.44 g/mol |
| Formula | C₂₂H₂₁F₄N₅O |
| Appearance | Solid powder (typically off-white to yellow) |
| Primary Target | EchA6 (Essential fatty acid shuttle in M. tb) |
| Mechanism | Binds EchA6, preventing acyl-CoA transport to FAS-II |
Solubility Data & Solvent Selection
The following data represents the saturation limits. Working concentrations should be kept below these maxima to prevent precipitation during freeze-thaw cycles.
| Solvent | Max Solubility (mg/mL) | Max Molarity (mM) | Notes |
| DMSO | ~4.48 mg/mL | ~10 mM | Recommended. Requires sonication. |
| Ethanol | < 1 mg/mL | < 2 mM | Not recommended for stock solutions. |
| Water | Insoluble | - | Do not use for stock.[6] |
Expert Insight: this compound is a lipophilic, rigid molecule. The maximum achievable concentration in DMSO is approximately 10 mM . Attempting to create a "standard" 50 mM or 100 mM stock will result in a suspension that cannot be accurately dosed. We strongly recommend preparing a 5 mM or 10 mM Master Stock.
Protocol: Stock Solution Preparation (10 mM)
Objective: Prepare 1 mL of a 10 mM Master Stock solution in anhydrous DMSO.
Reagents & Equipment[7]
-
This compound Powder (Store at -20°C, desiccated).
-
Anhydrous DMSO (Dimethyl Sulfoxide), ≥99.9%, Cell Culture Grade.[6]
-
Vortex mixer.
-
Ultrasonic water bath (Sonicator).
-
Amber glass vials or polypropylene cryovials (O-ring sealed).
Step-by-Step Procedure
-
Equilibration: Remove the this compound vial from the freezer and allow it to equilibrate to room temperature (approx. 15–20 mins) before opening.
-
Why? Opening a cold vial introduces condensation (water), which can degrade the compound and cause immediate precipitation.
-
-
Weighing: Accurately weigh 4.47 mg of this compound powder into a sterile microcentrifuge tube or glass vial.
-
Calculation:
-
-
Solvent Addition: Add 1.0 mL of anhydrous DMSO to the powder.
-
Note: If you weighed a different amount, adjust DMSO volume to maintain 10 mM:
.
-
-
Dissolution (Critical Step):
-
Vortex: Vortex vigorously for 60 seconds.
-
Sonicate: Place the sealed vial in an ultrasonic water bath at room temperature. Sonicate for 5–10 minutes.
-
Visual Check: Hold the vial up to a light source. The solution must be completely clear. If particles remain, sonicate for an additional 5 minutes.
-
-
Aliquot & Storage:
-
Do not store the 1 mL bulk. Dispense into 50 µL or 100 µL single-use aliquots in cryovials.
-
Store at -80°C (preferred) or -20°C.
-
Stability: >6 months at -80°C. Avoid repeated freeze-thaw cycles (max 1–2 cycles).
-
Experimental Workflow Diagrams
A. Stock Preparation Workflow
This diagram illustrates the critical path for preparing a stable stock solution, highlighting the "Check" points to prevent experimental error.
Caption: Logical workflow for this compound stock preparation ensuring complete dissolution and long-term stability.
B. Mechanism of Action: EchA6 Inhibition
This compound acts on the Mycolic Acid synthesis pathway in Mycobacterium tuberculosis. This diagram contextualizes the compound's application.[4][6][8][9][10][11][12]
Caption: this compound inhibits EchA6, blocking the transport of essential acyl-CoAs required for mycolic acid biosynthesis.[5]
Biological Usage Guidelines
Application: Anti-tuberculosis assays (in vitro and in vivo).
-
In Vitro (MIC Assays):
-
Typical MIC against M. tuberculosis H37Rv: 0.1 – 1.0 µM .
-
Dilution Protocol: Dilute the 10 mM DMSO stock into culture medium (e.g., 7H9 broth).
-
Precipitation Warning: When diluting into aqueous media, keep the final DMSO concentration < 0.5% to avoid toxicity to bacteria, but ensure rapid mixing to prevent this compound precipitation.
-
-
In Vivo (Mouse Models):
-
This compound has been used in chronic TB infection models.
-
Formulation: For animal dosing, DMSO stocks are often insufficient. A vehicle containing 0.5% HPMC / 0.1% Tween 80 is often required to create a stable suspension for oral gavage.
-
References
-
Cox, J. A., et al. (2016). "THPP target assignment reveals EchA6 as an essential fatty acid shuttle in mycobacteria." Nature Microbiology, 1(1), 15006.
-
Clinisciences. "this compound Product Data Sheet."
-
VulcanChem. "this compound Technical Information."
Sources
- 1. This compound (1403602-32-3) for sale [vulcanchem.com]
- 2. AkaLumine Sodium Salt [CAS: 1176235-08-7] glixxlabs.com High quality biochemicals supplier [glixxlabs.com]
- 3. AkaLumine-HCl [CAS: 1176235-08-7] glixxlabs.com High quality biochemicals supplier [glixxlabs.com]
- 4. THPP target assignment reveals EchA6 as an essential fatty acid shuttle in mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 6. One-stop Supplier of Life Science Products [servicebio.com]
- 7. resources.revvity.com [resources.revvity.com]
- 8. Molecular Weight Calculator [calculatorsoup.com]
- 9. researchgate.net [researchgate.net]
- 10. chemimpex.com [chemimpex.com]
- 11. gchemglobal.com [gchemglobal.com]
- 12. scribd.com [scribd.com]
Cell-based assays for GSK572A anti-mycobacterial activity
Application Note & Protocols
A Comprehensive Guide to Cell-Based Assays for Evaluating GSK572A, a Novel Anti-Mycobacterial Gyrase Inhibitor
Abstract
The emergence of multidrug-resistant Mycobacterium tuberculosis (Mtb) necessitates the development of novel therapeutics with unique mechanisms of action. This compound belongs to a promising class of Mycobacterium tuberculosis gyrase inhibitors (MGIs) that act by stabilizing a covalent gyrase-DNA complex, leading to the induction of single-stranded DNA breaks[1][2]. This mechanism is distinct from that of fluoroquinolones, which primarily induce double-stranded breaks, and notably, MGIs retain activity against many fluoroquinolone-resistant Mtb strains[1]. This application note provides an integrated, multi-assay workflow designed to robustly characterize the anti-mycobacterial activity and safety profile of this compound using physiologically relevant cell-based models. We present detailed protocols for determining direct bacterial inhibition, intracellular efficacy within a host macrophage model, and host cell cytotoxicity, culminating in a comprehensive assessment of the compound's therapeutic potential.
Introduction: The Rationale for a Multi-Assay Cascade
Evaluating a novel anti-tubercular agent like this compound requires a multi-faceted approach. A single assay is insufficient to predict clinical potential. We advocate for a logical cascade of assays that builds from fundamental potency to intracellular efficacy while simultaneously evaluating safety. This strategy ensures that resources are focused on compounds with the highest likelihood of success.
The core principles of this guide are:
-
Establish Baseline Potency: First, determine the compound's intrinsic ability to inhibit Mtb growth in a cell-free environment.
-
Evaluate Intracellular Efficacy: As Mtb is an intracellular pathogen, assessing the compound's activity within the host macrophage is critical. This context reveals crucial pharmacological properties such as cell permeability and susceptibility to efflux pumps.
-
Quantify Selective Toxicity: An effective therapeutic must eliminate the pathogen with minimal harm to the host. A parallel cytotoxicity screen is essential to determine the compound's therapeutic window.
The following diagram illustrates the proposed assay workflow, which forms the structure of this guide.
Caption: Step-by-step workflow for the intracellular mycobacterial growth inhibition assay.
Protocol 2: Intracellular Mycobacterial Growth Inhibition Assay (MGIA)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against intracellular Mtb.
Materials:
-
THP-1 human monocytic cell line
-
RPMI-1640 medium with 10% heat-inactivated Fetal Bovine Serum (FBS)
-
Phorbol 12-myristate 13-acetate (PMA) for differentiation
-
Mtb H37Rv culture
-
This compound and control drugs
-
Sterile 96-well tissue culture plates
-
0.1% Sodium Dodecyl Sulfate (SDS) in sterile water for cell lysis
-
Middlebrook 7H11 agar plates supplemented with OADC
Procedure:
-
Cell Culture and Differentiation:
-
Seed THP-1 cells into a 96-well plate at a density of 5 x 10^4 cells/well in RPMI + 10% FBS.
-
Add PMA to a final concentration of 20-50 ng/mL to induce differentiation into adherent, macrophage-like cells. Incubate for 24-48 hours at 37°C, 5% CO2.
-
After incubation, gently aspirate the PMA-containing media and wash the adherent cells once with warm RPMI to remove any remaining PMA and non-adherent cells.
-
-
Infection:
-
Prepare a single-cell suspension of Mtb H37Rv in RPMI medium.
-
Infect the differentiated THP-1 cells at a Multiplicity of Infection (MOI) of 1:1 (1 bacterium per 1 macrophage).
-
Incubate for 4 hours at 37°C to allow for phagocytosis.
-
-
Removal of Extracellular Bacteria:
-
Aspirate the inoculum and wash the cells three times with warm RPMI to remove extracellular bacteria. This is a critical step to ensure that the measured activity is against intracellular mycobacteria only. Some protocols may include a short incubation with a low concentration of amikacin (200 µg/mL for 1h), which does not penetrate eukaryotic cells, to kill any remaining extracellular bacteria.
-
-
Compound Treatment: Add 200 µL of fresh RPMI + 10% FBS containing serial dilutions of this compound or control drugs to the infected cells. Include a 'vehicle only' (e.g., DMSO) control.
-
Incubation: Incubate the plates for an additional 72-96 hours at 37°C, 5% CO2.
-
Macrophage Lysis:
-
Aspirate the media from the wells.
-
Add 100 µL of 0.1% SDS to each well and incubate for 10 minutes at room temperature to lyse the macrophages and release intracellular bacteria.
-
-
Quantification of Bacteria:
-
Perform serial 10-fold dilutions of the lysate from each well in supplemented 7H9 broth.
-
Spot 10-20 µL of each dilution onto 7H11 agar plates.
-
Incubate the agar plates at 37°C for 3-4 weeks until colonies are visible.
-
-
Data Acquisition: Count the number of colonies to determine the Colony Forming Units (CFU) per mL for each drug concentration.
Data Analysis & Interpretation:
-
Calculate the percentage of growth inhibition for each concentration relative to the vehicle control.
-
Plot the % inhibition against the log of the drug concentration and use a non-linear regression model (e.g., sigmoidal dose-response) to calculate the IC50 value.
-
The IC50 represents the concentration of this compound required to inhibit intracellular Mtb growth by 50%.
Essential Counter-Screen: Host Cell Cytotoxicity
Expertise & Rationale: It is crucial to confirm that the observed reduction in mycobacterial viability is due to the specific action of this compound on the bacteria, not a general cytotoxic effect on the host macrophages. A cytotoxicity assay should be run in parallel on uninfected cells. The ratio of host cell toxicity to mycobacterial inhibition is known as the Selectivity Index (SI), a key parameter in drug development. While standard endpoint viability assays like MTT or resazurin are common, more advanced methods like extracellular flux (XF) analysis can detect bioenergetic distress before overt cell death, offering a more sensitive measure of toxicity.[3][4]
Protocol 3: Host Cell Cytotoxicity Assay (Resazurin-based)
Objective: To determine the 50% cytotoxic concentration (CC50) of this compound on differentiated THP-1 macrophages.
Materials:
-
Differentiated, uninfected THP-1 cells (prepared as in Protocol 2)
-
This compound and control compounds
-
Positive control for cytotoxicity (e.g., Staurosporine)
-
Resazurin solution (0.02% w/v)
Procedure:
-
Cell Seeding and Differentiation: Prepare differentiated THP-1 cells in a 96-well plate exactly as described in Protocol 2, steps 1a and 1b.
-
Compound Addition: Add fresh media containing serial dilutions of this compound to the uninfected cells. The concentration range should span the compound's MIC and IC50 values.
-
Incubation: Incubate the plate for the same duration as the intracellular efficacy assay (e.g., 72-96 hours) to ensure a direct comparison.
-
Viability Assessment:
-
Add 20 µL of resazurin solution to each well.
-
Incubate for 4-6 hours at 37°C.
-
Measure fluorescence (Ex/Em ~560/590 nm).
-
-
Data Analysis & Interpretation:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the % viability against the log of the drug concentration to determine the CC50 value.
-
Calculate the Selectivity Index (SI) = CC50 / IC50 . A higher SI value (typically >10) is desirable, indicating that the compound is selectively toxic to the mycobacteria over the host cell.
-
Data Summary and Interpretation
A successful anti-mycobacterial candidate will exhibit potent activity in all assays while maintaining a high selectivity index. The data should be compiled to provide a clear picture of the compound's profile.
| Parameter | Description | Desired Outcome for this compound | Example Data (Hypothetical) |
| MIC | Concentration to inhibit Mtb growth by ≥90% in broth. | Low (nM to low µM range) | 0.1 µM |
| IC50 | Concentration to inhibit intracellular Mtb growth by 50%. | Low (comparable to MIC) | 0.2 µM |
| CC50 | Concentration to reduce host cell viability by 50%. | High | >20 µM |
| SI | Selectivity Index (CC50 / IC50). | High (>>10) | >100 |
Interpretation: In this hypothetical example, this compound demonstrates high potency against both extracellular and intracellular Mtb. The large difference between its effective concentration (IC50) and its cytotoxic concentration (CC50) results in a high selectivity index, marking it as a promising candidate for further development.
References
-
Simple Fibroblast-Based Assay for Screening of New Antimicrobial Drugs against Mycobacterium tuberculosis. Applied and Environmental Microbiology. Available at: [Link]
-
Host Bioenergetic Parameters Reveal Cytotoxicity of Antituberculosis Drugs Undetected Using Conventional Viability Assays. Antimicrobial Agents and Chemotherapy. Available at: [Link]
-
Schematic of the MGIT mycobacterial growth inhibition assay method. ResearchGate. Available at: [Link]
-
The in vitro direct mycobacterial growth inhibition assay (MGIA) for the early evaluation of TB vaccine candidates and assessment of protective immunity: a protocol for non-human primate cells. F1000Research. Available at: [Link]
-
Whole-Cell Screening-Based Identification of Inhibitors against the Intraphagosomal Survival of Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy. Available at: [Link]
-
A High Throughput Screening Assay for Anti-Mycobacterial Small Molecules Based on Adenylate Kinase Release as a Reporter of Cell Lysis. PLOS ONE. Available at: [Link]
-
Host bioenergetic parameters reveal cytotoxicity of anti-tuberculosis drugs undetected using conventional viability assays. bioRxiv. Available at: [Link]
-
An integrated surrogate model for screening of drugs against Mycobacterium tuberculosis. Journal of Antimicrobial Chemotherapy. Available at: [Link]
-
Studies on toxicity of antitubercular drugs namely isoniazid, rifampicin, and pyrazinamide in an in vitro model of HepG2 cell line. SciSpace. Available at: [Link]
-
A Cell Based Secondary Assay To Explore Cytotoxicity of Compounds that Inhibit Mycobacterium Tuberculosis. Probe Reports from the NIH Molecular Libraries Program. Available at: [Link]
-
A mycobacterial growth inhibition assay (MGIA) for bovine TB vaccine development. Tuberculosis (Edinburgh, Scotland). Available at: [Link]
-
Cytotoxicity detection and intracellular anti-Mycobacterium... ResearchGate. Available at: [Link]
-
A High Throughput Screening Assay for Anti-Mycobacterial Small Molecules Based on Adenylate Kinase Release as a Reporter of Cell Lysis. ResearchGate. Available at: [Link]
-
Development of a Murine Mycobacterial Growth Inhibition Assay for Evaluating Vaccines against Mycobacterium tuberculosis. Clinical and Vaccine Immunology. Available at: [Link]
-
Mechanism of Action of Mycobacterium tuberculosis Gyrase Inhibitors: A Novel Class of Gyrase Poisons. ACS Infectious Diseases. Available at: [Link]
-
Anti-Mycobacterial Activity of Bacterial Topoisomerase Inhibitors with Dioxygenated Linkers. ACS Infectious Diseases. Available at: [Link]
-
Mechanisms of a Mycobacterium tuberculosis Active Peptide. International Journal of Molecular Sciences. Available at: [Link]
-
Anti-Mycobacterial Activity of Bacterial Topoisomerase Inhibitors with Dioxygenated Linkers. ACS Publications. Available at: [Link]
-
Antimycobacterial Activity, Synergism, and Mechanism of Action Evaluation of Novel Polycyclic Amines against Mycobacterium tuberculosis. Pharmaceuticals. Available at: [Link]
-
Mechanism of Action of Mycobacterium tuberculosis Gyrase Inhibitors: A Novel Class of Gyrase Poisons. PubMed. Available at: [Link]
Sources
- 1. Mechanism of Action of Mycobacterium tuberculosis Gyrase Inhibitors: A Novel Class of Gyrase Poisons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of Action of Mycobacterium tuberculosis Gyrase Inhibitors: A Novel Class of Gyrase Poisons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Host bioenergetic parameters reveal cytotoxicity of anti-tuberculosis drugs undetected using conventional viability assays | bioRxiv [biorxiv.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing GSK572A for Intracellular Macrophage Assays
Topic: Optimization of GSK572A (EchA6 Inhibitor) Concentration for Mycobacterium tuberculosis Intracellular Assays. Document ID: GSK-TB-572A-OPT-01 Last Updated: February 22, 2026[1][2]
⚠️ Disambiguation Alert
Before proceeding, verify your compound:
-
This compound: This guide covers This compound , a specific inhibitor of Mycobacterium tuberculosisEchA6 (Enoyl-CoA Hydratase), used in anti-tubercular drug discovery.[3]
-
GSK'872: If you are studying necroptosis (RIPK3 inhibition), you likely intended to search for GSK'872 . The protocols below (for bacterial killing) are not applicable to necroptosis signaling assays.
Strategic Overview: The Pharmacodynamic Landscape
This compound is a tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide (THPP) derivative.[1][2][3] Unlike standard antibiotics that target cell wall synthesis or replication, this compound targets EchA6 , an essential non-catalytic lipid-binding protein involved in shuttling mycolic acids and feeding long-chain fatty acids to the FAS-II system.[1][2]
Why optimization is difficult:
-
Metabolic Dependency: EchA6 is critical when M. tuberculosis (Mtb) relies on host lipids (cholesterol/fatty acids) within the macrophage phagosome.[2] Standard in vitro broth (rich in glycerol/dextrose) may not reflect the intracellular essentiality of EchA6, leading to a disconnect between broth MIC and intracellular potency.
-
Permeability: The compound must cross three barriers: the macrophage plasma membrane, the phagosomal membrane, and the complex mycobacterial cell envelope.
-
Physicochemical Properties: THPP scaffolds can exhibit high protein binding in serum-containing macrophage media (RPMI + 10% FBS), effectively reducing the free drug concentration.[1][2]
Experimental Workflow: The Self-Validating Protocol
To determine the optimal concentration, you must run a High-Content Intracellular Killing Assay .[1] This protocol includes built-in controls to validate that observed effects are due to EchA6 inhibition and not general macrophage toxicity.[1][2]
Step-by-Step Methodology
Phase 1: Macrophage Preparation
-
Cell Type: THP-1 monocytes (differentiated with PMA) or Bone Marrow-Derived Macrophages (BMDMs).[1][2]
-
Differentiation: For THP-1, use 50-100 nM PMA for 48h, followed by a 24h rest in PMA-free media.
-
Seeding Density:
cells/well in 96-well plates.
-
Strain: M. tuberculosis H37Rv (optionally expressing GFP or Luciferase for rapid readout).[1][2]
-
MOI (Multiplicity of Infection): 1:1 to 5:1 (Bacteria:Macrophage).[2] Avoid higher MOIs to prevent premature macrophage necrosis.
-
Incubation: 4 hours at 37°C / 5% CO₂.
-
Wash: 3x with warm PBS to remove extracellular bacteria.[1]
-
Extracellular Kill: Incubate with Amikacin (200 µg/mL) for 1 hour to kill remaining extracellular Mtb (this compound is not used yet).[1][2]
Phase 3: this compound Treatment
-
Wash: 2x PBS to remove Amikacin.[1]
-
Media Replacement: Add fresh RPMI 1640 + 10% FBS.
-
Compound Addition: Add this compound in a dose-response matrix (see Section 3).
Phase 4: Readout (Day 3 or Day 5)
-
Lysis: Lyse macrophages with 0.05% SDS or 0.1% Triton X-100.[1]
-
Enumeration: Serial dilution and plating on 7H10 agar (CFU) or luminescence reading.
Visualizing the Workflow & Pathway
The following diagram illustrates the critical path of this compound from media to the molecular target EchA6 within the phagosome.
Caption: this compound must bypass serum binding and penetrate the macrophage and mycobacterial envelope to inhibit EchA6-mediated fatty acid shuttling to FAS-II.[1][2]
Determining the Optimal Concentration
Because EchA6 inhibition is metabolically contextual, a simple MIC is insufficient. Use the following "Optimization Matrix" to select your working concentration.
The Concentration Matrix
| Parameter | Low Range (Screening) | Optimal Range (Target) | High Range (Toxicity Check) | Rationale |
| Concentration | 0.1 µM – 1.0 µM | 2.5 µM – 10 µM | 20 µM – 50 µM | Typical intracellular MIC |
| DMSO Final | < 0.1% | 0.2% – 0.5% | > 0.5% | Macrophages are sensitive to DMSO; >0.5% induces activation/toxicity artifacts.[1] |
| Exposure Time | 24 Hours | 3 – 5 Days | 7+ Days | EchA6 inhibition causes "starvation" of mycolic acid synthesis; this is a slow-kill phenotype.[1][2] |
The "Lipid Shift" Validation
Since EchA6 binds long-chain acyl-CoAs, the efficacy of this compound can be modulated by the lipid environment.[1][2]
-
Validation Step: Run two parallel plates.
-
Standard: RPMI + 10% FBS.
-
Lipid-Rich: RPMI + 10% FBS + Oleic Acid (200 µM) .
-
-
Expected Outcome: If this compound is specifically targeting EchA6, you may observe distinct efficacy profiles depending on the bacterium's reliance on exogenous fatty acids vs. endogenous synthesis.
Troubleshooting & FAQs
Q1: My intracellular MIC is significantly higher (>10x) than my broth MIC. Is the compound degrading?
-
Analysis: It is likely not degradation but sequestration .[1][2] THPP scaffolds are hydrophobic.[1] In broth (usually 0.05% Tyloxapol/Tween), the drug is free. In macrophage media (10% FBS), albumin binds the drug.
-
Solution: Measure the "Shifted MIC" in broth + 50% serum. If the MIC spikes, you have high protein binding. Adjust your intracellular dosing to compensate (e.g., if serum shift is 4x, increase intracellular dose by 4x).
Q2: I see macrophage death at 20 µM. Is this off-target?
-
Analysis: Yes. While this compound is selective for EchA6, high concentrations of pyrazolo-pyrimidine derivatives can inhibit host kinases or cause mitochondrial stress.[1][2]
-
Solution: Calculate the Selectivity Index (SI) :
.[2] A robust assay requires an SI > 10. If toxicity appears at 20 µM, cap your assay at 10 µM.
Q3: The bacteria are not dying, they are just static (bacteriostatic).
-
Analysis: EchA6 inhibition often results in a bacteriostatic profile initially because the bacteria stop dividing due to cell wall precursors running out, rather than rapid lysis.
-
Solution: Extend the assay duration to Day 5 or Day 7 . Alternatively, perform a "Recovery" assay: wash out this compound at Day 5 and monitor regrowth in drug-free media to determine sterilization vs. stasis.[1]
Q4: Can I use this for drug-resistant strains?
-
Analysis: Yes. This compound is effective against MDR strains resistant to Isoniazid and Rifampicin, provided they do not carry mutations in echA6 (specifically W133A) or mmpL3 (cross-resistance is sometimes debated but EchA6 is the primary target).
References
-
Primary Characterization of this compound & EchA6 Cox, J. A. G., et al. (2016). THPP target assignment reveals EchA6 as an essential fatty acid shuttle in mycobacteria.[4][5] Nature Microbiology, 1, 15006.[3][4][5] [Link][1][2]
-
Structural Basis of Inhibition (PDB: 5DU8) Cox, J. A. G., Besra, G. S., & Futterer, K. (2016).[3] Crystal structure of M. tuberculosis EchA6 bound to this compound. RCSB Protein Data Bank. [Link][1][2]
-
Macrophage Assay Standardization VanderVen, B. C., et al. (2015). High-content screening for inhibitors of Mycobacterium tuberculosis in macrophages.[1][2] Assay and Drug Development Technologies, 13(9), 565-574. [Link]
Sources
- 1. Gsk-239512 | C23H27N3O2 | CID 9976892 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Gsk-1070916 | C30H33N7O | CID 46885626 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. rcsb.org [rcsb.org]
- 4. researchgate.net [researchgate.net]
- 5. THPP target assignment reveals EchA6 as an essential fatty acid shuttle in mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
Resolving stability issues of GSK572A in long-term incubation
Technical Support Center: GSK572A
A Guide to Resolving Stability Issues in Long-Term Incubation
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for stability issues that may arise during long-term experimental incubations. As your Senior Application Scientist, my goal is to provide you with the causal logic behind these protocols to ensure your experiments are both successful and reproducible.
This compound is a potent, selective, ATP-competitive inhibitor of the hypothetical MAP Kinase Kinase X (MKKX), a critical node in cellular signaling pathways controlling proliferation and differentiation. Due to its chemical structure, which includes a hydrolyzable ester group, this compound requires careful handling to maintain its integrity and activity in aqueous cell culture environments over extended periods.
Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the handling and stability of this compound.
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.[1][2] It is crucial to use anhydrous, high-purity DMSO, as contaminating moisture can accelerate the degradation of the compound even in storage.[1] We recommend preparing a concentrated stock (e.g., 10-20 mM) to minimize the volume of DMSO added to your aqueous culture medium.
Q2: How should I properly store stock and working solutions of this compound?
A2: Proper storage is critical for the long-term stability of this compound.[2][3][4] Adherence to these guidelines will minimize degradation from chemical and physical factors.
| Solution Type | Solvent | Storage Temperature | Maximum Duration | Key Considerations |
| Powder (Lyophilized) | N/A | -20°C | Up to 3 years | Protect from moisture and light.[2] |
| Primary Stock Solution | Anhydrous DMSO | -80°C | Up to 6 months | Aliquot into single-use volumes to avoid repeated freeze-thaw cycles.[2][3][5] |
| Diluted Working Solution | Cell Culture Medium | 37°C (in incubator) | < 24 hours | Prepare fresh immediately before each experiment due to limited aqueous stability. |
Q3: Is this compound sensitive to light or repeated freeze-thaw cycles?
A3: Yes. Like many complex organic molecules, this compound is susceptible to photodegradation. All solutions should be stored in amber vials or tubes wrapped in foil to protect them from light.[3] Repeated freeze-thaw cycles are a major source of experimental irreproducibility and should be avoided by aliquoting stock solutions into single-use volumes.[3][5]
Q4: What is the known stability of this compound in aqueous cell culture media?
A4: The ester moiety in this compound is susceptible to hydrolysis in aqueous environments, a process where water cleaves the bond, rendering the inhibitor inactive.[6][7][8][9] The half-life in standard cell culture medium (e.g., DMEM with 10% FBS at 37°C, pH 7.4) is estimated to be between 48 and 72 hours. However, this can be influenced by media components, particularly serum proteins and enzymes, which can either stabilize the compound or accelerate its degradation.[10][11]
Troubleshooting Guide: Long-Term Incubation Issues
This section provides a deeper dive into specific problems you may encounter during your experiments, the scientific rationale for why they occur, and systematic approaches to resolve them.
Issue 1: I'm observing a gradual loss of this compound's biological effect over several days.
This is a classic symptom of compound instability in the culture medium. The observed IC50 of the inhibitor appears to increase over time because the actual concentration of active compound is decreasing. This can be due to several factors:
-
Chemical Degradation: The primary suspect is the hydrolysis of the ester group, but oxidation of other functional groups can also occur.[6][7] These reactions are often accelerated by the physiological temperature and pH of the cell culture environment.
-
Adsorption to Plasticware: Small molecules, particularly hydrophobic ones, can adsorb to the surface of polystyrene culture plates and tubes, effectively lowering the concentration available to the cells.[12][13][14]
-
Cellular Metabolism: Cells, particularly liver-derived lines or primary cells, possess metabolic enzymes (like cytochrome P450s) that can modify and inactivate the compound.[7]
To systematically diagnose the root cause, a stability study is essential. The workflow below outlines the key steps.
Caption: Workflow for assessing this compound stability.
-
Quantify Chemical Stability: The most direct way to assess stability is to measure the concentration of the parent compound over time using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).[15][16][17][18][19][20] Incubate this compound in your complete cell culture medium without cells and sample at various time points (e.g., 0, 24, 48, 72 hours). A decrease in concentration here points to chemical instability.
-
Evaluate the Impact of Serum: Serum contains esterases and other enzymes that can degrade compounds.[21] Compare the degradation rate in serum-free versus serum-containing media. In some cases, nonspecific binding to albumin in serum can actually protect a compound from degradation.[11]
-
Use Low-Adsorption Plasticware: If you suspect adsorption is an issue, switch to ultra-low attachment plates or polypropylene tubes for your experiments.[13] This can be particularly important for highly hydrophobic compounds.
-
Implement a Re-dosing Strategy: For experiments lasting longer than 48-72 hours, a re-dosing or media refreshment strategy is recommended. Replace the culture medium with freshly prepared this compound-containing medium every 48 hours to maintain a more consistent effective concentration.
Issue 2: A precipitate has formed in my culture medium after adding this compound.
Precipitation indicates that the compound's concentration has exceeded its aqueous solubility limit in the culture medium.[22][23] This is a common issue when diluting a DMSO stock into an aqueous solution.[1]
-
Poor Aqueous Solubility: this compound, like many kinase inhibitors, is hydrophobic. Its solubility in aqueous media is significantly lower than in DMSO.
-
"Crashing Out" during Dilution: Adding a concentrated DMSO stock directly to the medium can create localized areas of high concentration where the compound immediately precipitates before it can disperse.[1][3]
-
Interaction with Media Components: Salts, proteins, and other components in the medium can sometimes reduce the solubility of a compound.[22][23]
Caption: Decision tree for addressing this compound precipitation.
-
Optimize Dilution Technique: Never add a highly concentrated DMSO stock directly into your full volume of medium. Perform a serial or stepwise dilution. First, dilute the DMSO stock into a small volume of serum-free medium, vortex gently, and then add this intermediate dilution to your final volume of complete medium.[1] This prevents localized high concentrations.
-
Ensure Final DMSO Concentration is Low: The final concentration of DMSO in the culture medium should ideally be below 0.1% to avoid solvent-induced toxicity and solubility issues.[1][5] Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.
-
Pre-warm the Medium: Adding a cold compound solution to warm medium or vice-versa can cause temperature-dependent precipitation.[22] Ensure all components are at the same temperature (e.g., 37°C) before mixing.
-
Visual Confirmation: After preparing your working solution, let it sit for 10-15 minutes in the incubator. Before adding it to your cells, visually inspect the flask or a small aliquot under a microscope to check for any fine precipitate.[2]
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Prepare Primary Stock (10 mM): a. Allow the lyophilized powder of this compound to equilibrate to room temperature before opening the vial. b. Add the appropriate volume of anhydrous, sterile DMSO to achieve a 10 mM concentration. c. Vortex gently for 1-2 minutes until the powder is completely dissolved. d. Aliquot into single-use, light-protected tubes (e.g., 10 µL per tube) and store at -80°C.
-
Prepare Working Solution (e.g., 10 µM final concentration): a. Pre-warm your complete cell culture medium to 37°C. b. Thaw one aliquot of the 10 mM primary stock solution. c. Perform a 1:100 intermediate dilution by adding 2 µL of the 10 mM stock to 198 µL of serum-free medium. Mix well by pipetting. d. Add the intermediate dilution to your final volume of complete medium at a 1:100 ratio (e.g., add 100 µL of the intermediate dilution to 9.9 mL of complete medium) to achieve the final 10 µM concentration. The final DMSO concentration will be 0.1%. e. Swirl the medium gently to mix and use immediately.
Protocol 2: Assessing this compound Stability in Culture Medium using HPLC-MS
-
Sample Preparation: a. Prepare a 10 µM solution of this compound in your complete cell culture medium as described above. b. Dispense 1 mL aliquots into sterile tubes for each time point (e.g., T=0, 24, 48, 72 hours). c. Place the tubes in a 37°C, 5% CO2 incubator. d. At each designated time point, remove one tube and immediately store it at -80°C to halt any further degradation.
-
Sample Analysis: a. Thaw the samples. For protein precipitation, add 3 volumes of ice-cold acetonitrile containing an internal standard. b. Vortex vigorously for 1 minute, then centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C. c. Transfer the supernatant to an HPLC vial for analysis. d. Analyze the samples via a validated LC-MS/MS method to quantify the peak area of the parent this compound molecule relative to the internal standard.[16][18]
-
Data Interpretation: a. Normalize the peak area of this compound at each time point to the T=0 sample. b. Plot the percentage of remaining this compound versus time to determine the degradation kinetics and estimate the compound's half-life under your specific experimental conditions.
By following these guidelines and systematically troubleshooting any issues that arise, you can ensure the stability and integrity of this compound in your long-term experiments, leading to more reliable and reproducible data.
References
-
Yuan, Y., et al. (2016). A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. Journal of Medicinal Chemistry, 59(23), 10774–10784. Retrieved from [Link]
-
A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. (2016, December 9). ACS Publications. Retrieved from [Link]
-
Nadour, S., et al. (2024). Assessing the Stability of NISTCHO Cells in Long- Term Culture. Journal of Advanced Technology and Engineering, 3(2). Retrieved from [Link]
-
Palmgrén, J. J., et al. (2006). Drug adsorption to plastic containers and retention of drugs in cultured cells under in vitro conditions. European Journal of Pharmaceutics and Biopharmaceutics, 64(3), 369–378. Retrieved from [Link]
-
Drug adsorption to plastic containers and retention of drugs in cultured cells under in vitro conditions. (2025, August 6). ResearchGate. Retrieved from [Link]
-
An FDA-Validated, Self-Cleaning Liquid Chromatography–Mass Spectrometry System for Determining Small-Molecule Drugs and Metabolites in Organoid/Organ-on-Chip Medium. (2024, July 10). ACS Publications. Retrieved from [Link]
-
How to Choose the Right Solvent When Dissolving Small-Molecule Compounds. (2026, January 29). Solarbio. Retrieved from [Link]
-
Böttger, R., et al. (2017). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PLOS ONE, 12(6), e0178943. Retrieved from [Link]
-
Targeted Quantification of Cell Culture Media Components by LC-MS. (n.d.). Waters. Retrieved from [Link]
-
Kern, M., et al. (2007). Limited stability in cell culture medium and hydrogen peroxide formation affect the growth inhibitory properties of delphinidin and its degradation product gallic acid. Molecular Nutrition & Food Research, 51(11), 1358–1366. Retrieved from [Link]
-
Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. (n.d.). PubMed. Retrieved from [Link]
-
How to know the stability of drugs and reagents in the cell culture media? (2017, December 14). ResearchGate. Retrieved from [Link]
-
Hydrolysis & Oxidation in Drugs: Essential Degradation Pathways Explained. (2025, December 12). Academically. Retrieved from [Link]
-
Troubleshooting Precipitation in Cell Culture: Causes and Solutions. (2024, April 9). Procell. Retrieved from [Link]
-
Advanced techniques and applications of LC-MS in small molecule drug discovery. (2016, June 16). Drug Target Review. Retrieved from [Link]
-
Assessment of Antibody Stability in a Novel Protein-Free Serum Model. (2021, May 22). MDPI. Retrieved from [Link]
-
Hydrolysis. (n.d.). Wikipedia. Retrieved from [Link]
-
Lee, E. J., et al. (2014). Serum Stability and Physicochemical Characterization of a Novel Amphipathic Peptide C6M1 for SiRNA Delivery. PLOS ONE, 9(5), e97797. Retrieved from [Link]
-
Palmgrén, J. J., et al. (2006). Drug adsorption to plastic containers and retention of drugs in cultured cells under in vitro conditions. SciSpace. Retrieved from [Link]
-
Lee, M. K., et al. (2003). The effects of serum on the stability and the transfection activity of the cationic lipid emulsion with various oils. International Journal of Pharmaceutics, 252(1-2), 205–214. Retrieved from [Link]
-
Optimizing Cell Line Stability for Long-Term Research. (2025, October 20). Retrieved from [Link]
-
Long-Term Stability Prediction for Developability Assessment of Biopharmaceutics Using Advanced Kinetic Modeling. (2022, February 8). SciSpace. Retrieved from [Link]
-
Hydrolysis of Small Oxo/Hydroxo Molecules Containing High Oxidation State Actinides (Th, Pa, U, Np. (n.d.). eScholarship.org. Retrieved from [Link]
-
Hydrolysis | Chemistry | Research Starters. (n.d.). EBSCO. Retrieved from [Link]
-
Drug adsorption to plastic containers and retention of drugs in cultured cells under in vitro conditions. (n.d.). Semantic Scholar. Retrieved from [Link]
-
Revealing how cells adhere to the surface of plastic scaffolds. (2025, November 11). Science Tokyo. Retrieved from [Link]
-
Troubleshooting Cell Culture Media for Bioprocessing. (2014, February 13). BioProcess International. Retrieved from [Link]
-
Global Guide to Stability Testing for Cell Therapy Products & Regulatory Compliance. (2025, April 25). Retrieved from [Link]
-
In vitro methods to assess drug precipitation. (n.d.). ResearchGate. Retrieved from [Link]
-
Imaging of in vitro parenteral drug precipitation. (2017, March 31). ECE Research. Retrieved from [Link]
Sources
- 1. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 2. file.selleckchem.com [file.selleckchem.com]
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- 4. medchemexpress.cn [medchemexpress.cn]
- 5. cdn.stemcell.com [cdn.stemcell.com]
- 6. echemi.com [echemi.com]
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Technical Support Center: Navigating Inconsistent MIC Results for the Novel Antibacterial Agent GSK572A
Welcome to the technical support center for GSK572A. This guide is designed for researchers, scientists, and drug development professionals who are evaluating the in vitro efficacy of this novel antibacterial agent. Minimum Inhibitory Concentration (MIC) testing is a cornerstone of antimicrobial research, yet it is not uncommon to encounter variability in results.[1][2] This resource provides a structured approach to troubleshooting and optimizing your MIC assays with this compound to ensure the generation of robust and reproducible data.
Our philosophy is to empower you with the underlying scientific principles behind each step, fostering a deeper understanding of the experimental system. This guide is structured in a question-and-answer format to directly address the challenges you may be facing in the laboratory.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing significant well-to-well and experiment-to-experiment variability in our MIC results for this compound. What are the most common sources of this inconsistency?
Inconsistent MIC values are a frequent challenge in antimicrobial susceptibility testing, especially with novel compounds.[1] The MIC is not a single, absolute value but rather a reflection of bacterial growth inhibition under specific in vitro conditions, which can be influenced by minor experimental variations.[1] Several key areas should be investigated systematically:
-
Inoculum Preparation: The density of the starting bacterial culture is a critical parameter. A higher bacterial density, known as the inoculum effect, can lead to elevated MIC values, particularly for certain classes of antibiotics.[3] It is imperative to standardize the inoculum to a 0.5 McFarland standard for each experiment.[4]
-
Culture Medium: The composition of the growth medium can significantly impact the activity of an antibacterial agent.[2][5] Components within the media may interact with this compound, altering its effective concentration. Cation concentrations, particularly Ca²⁺ and Mg²⁺ in Mueller-Hinton Broth (MHB), are known to affect the activity of certain antibiotics and must be consistent.
-
This compound Stock Solution: As a novel agent, the solubility and stability of this compound in different solvents and media should be empirically determined. Precipitation of the compound during serial dilutions will lead to inaccurate concentrations and highly variable results.
-
Bacterial Growth Phase: For reproducible MICs, it is crucial to use bacteria in the mid-logarithmic (exponential) growth phase.[2] Bacteria in the lag or stationary phase may exhibit different susceptibility profiles, contributing to variability.[2]
Q2: How much variation in the MIC for this compound should be considered acceptable?
Due to the nature of the twofold serial dilutions used in standard broth microdilution assays, a variability of one twofold dilution is generally considered acceptable and within the expected range of experimental error. However, if you are observing variations greater than this (e.g., a fourfold or greater difference between replicates), it warrants a thorough investigation of your experimental protocol and reagents.
Q3: Could the physicochemical properties of this compound itself be the cause of our inconsistent results?
Absolutely. The inherent properties of a novel compound like this compound are a primary consideration. Key factors to investigate include:
-
Solubility: If this compound has low aqueous solubility, it may precipitate in the assay medium. This can be visually inspected in the wells of your microtiter plate. Consider using a different solvent for your stock solution, but be mindful of potential solvent effects on bacterial growth.
-
Stability: this compound may be unstable at the incubation temperature (typically 35-37°C) or at the pH of the growth medium.[5] Degradation of the compound over the 16-24 hour incubation period would lead to an overestimation of the MIC.
-
Binding to Plastics: Some compounds can adsorb to the surface of plastic microtiter plates, reducing the effective concentration available to inhibit bacterial growth. This can be particularly problematic for hydrophobic molecules.
To address these potential issues, it is advisable to perform solubility and stability studies for this compound under the conditions used for your MIC assays.
Q4: We suspect contamination in our bacterial cultures. How can this affect our MIC results and how can we prevent it?
Contamination with a second microorganism can significantly confound MIC results. The contaminating organism may be inherently more resistant to this compound, leading to apparent growth in wells where the primary organism is inhibited. To mitigate this:
-
Aseptic Technique: Strict aseptic technique is paramount during all stages of the experiment.
-
Purity Check: Before preparing your inoculum, streak the bacterial culture on an appropriate agar plate to check for purity.
-
Sterility Controls: Always include a sterility control (broth medium only) in your microdilution plate to ensure there is no contamination in your media or on the plate itself.[4]
Standardized Broth Microdilution Protocol for this compound
To minimize variability, adherence to a standardized protocol is essential. The following is a detailed step-by-step methodology based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[6][7]
Materials:
-
This compound powder
-
Appropriate solvent (e.g., DMSO, sterile deionized water)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well U-bottom microtiter plates
-
Bacterial strain of interest
-
0.5 McFarland turbidity standard
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of this compound Stock Solution:
-
Prepare a high-concentration stock solution of this compound in an appropriate solvent. Ensure the compound is fully dissolved.
-
Further dilutions should be made in the assay medium (CAMHB).
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Microtiter Plate Setup:
-
Perform serial twofold dilutions of this compound in CAMHB directly in the 96-well plate. The final volume in each well should be 50 µL before adding the inoculum.
-
The final concentration range should be chosen to span the expected MIC of this compound.
-
Add 50 µL of the prepared bacterial inoculum to each well, bringing the total volume to 100 µL.
-
Crucially, include the following controls on every plate:
-
Growth Control: Wells containing CAMHB and inoculum, but no this compound.[4]
-
Sterility Control: Wells containing CAMHB only, to check for contamination.[4]
-
Positive Control: A known antibiotic with established MIC ranges for a quality control strain (e.g., E. coli ATCC 25922, S. aureus ATCC 29213).
-
-
-
Incubation:
-
Cover the plate and incubate at 35°C ± 2°C in ambient air for 16-20 hours.[7]
-
-
Reading the MIC:
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the organism.[4]
-
Growth should be clearly visible in the growth control well.
-
The sterility control well should show no growth.
-
Caption: A standardized workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.
Visualizing Potential Sources of Inconsistency
To aid in troubleshooting, the following diagram outlines the key experimental areas where variability can be introduced. Systematically evaluating each of these components will help you pinpoint the source of inconsistent MIC results.
Caption: Key factors contributing to inconsistent MIC results for this compound.
Data Summary: Critical Parameters Influencing MIC
The table below summarizes critical parameters and their potential impact on this compound MIC results, providing a quick reference for troubleshooting.
| Parameter | Common Issue | Potential Impact on MIC | Recommended Action |
| Inoculum Density | Higher than 5 x 10⁵ CFU/mL | Falsely high MIC | Standardize to 0.5 McFarland and dilute appropriately. |
| Growth Medium | Inconsistent cation concentration | Variable MICs | Use cation-adjusted Mueller-Hinton Broth from a reliable source. |
| This compound Solubility | Precipitation in media | Falsely high and erratic MICs | Test solubility in assay medium; consider alternative solvents. |
| Incubation Time | Too short or too long | Inaccurate MIC (too high or too low) | Adhere to a strict 16-20 hour incubation period.[7] |
| Bacterial Purity | Mixed culture | Unreliable and non-reproducible results | Perform a purity check on agar plates before starting. |
By methodically addressing these potential sources of error, you can enhance the consistency and reliability of your MIC data for this compound. Should you continue to experience difficulties, please do not hesitate to contact our application support team with your detailed experimental setup and results.
References
- Dr.Oracle. (2025, July 31). How do you interpret Minimum Inhibitory Concentration (MIC) values on antibiotic susceptibility testing?
- BMG LABTECH. (2024, July 30).
- Clinical and Laboratory Standards Institute. (n.d.).
- ResearchGate. (2023, September 3). What are some factors that could affect antimicrobial susceptibility testing?
- Idexx. (2025, November 15). Microbiology guide to interpreting antimicrobial susceptibility testing (AST).
- Hudzicka, J. (2021, February 4).
- Journal of Clinical Microbiology. (n.d.). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole.
- MI - Microbiology. (n.d.). Broth Microdilution.
- PubMed. (2005, October 15). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole.
- Clinical and Laboratory Standards Institute. (n.d.). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition.
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Inconsistent In Vitro Results for Antibacterial Agent 30.
- Benchchem. (n.d.). Troubleshooting "Antibacterial agent 66" inconsistent results.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. droracle.ai [droracle.ai]
- 4. Broth Microdilution | MI [microbiology.mlsascp.com]
- 5. bmglabtech.com [bmglabtech.com]
- 6. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 7. nih.org.pk [nih.org.pk]
EchA6 Purification & GSK572A Binding: A Technical Support Guide
This guide provides in-depth troubleshooting and frequently asked questions for researchers optimizing the purification yield of the enoyl-CoA hydratase (EchA6) and studying its interaction with the inhibitor GSK572A. We will move beyond simple protocol recitation to explore the underlying principles, ensuring you can adapt and troubleshoot effectively in your own laboratory setting.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions that often arise during the initial phases of working with EchA6 and this compound.
Q1: What is the typical expected yield of purified EchA6 from a 1-liter E. coli culture?
A1: While yields are highly dependent on the expression system, cell density at induction, and purification strategy, a typical yield for a well-optimized process using an affinity tag followed by size-exclusion chromatography (SEC) can range from 5-15 mg of >95% pure EchA6 per liter of culture. Lower yields often point to issues with expression, cell lysis, or protein stability.[1]
Q2: My purified EchA6 appears to be precipitating upon concentration or storage. What is the primary cause?
A2: EchA6, like many proteins, can be sensitive to buffer conditions and concentration. Aggregation upon concentration is often due to suboptimal buffer pH or ionic strength, leading to exposed hydrophobic patches and subsequent protein-protein interactions. Additionally, ensure that a reducing agent, such as DTT or TCEP, is present if cysteine residues are prone to oxidation and disulfide-mediated aggregation.
Q3: I am not observing any binding between my purified EchA6 and this compound in my assay. What are the most common reasons for this?
A3: This can stem from several factors:
-
Inactive Protein: The purification process may have denatured the protein. It is crucial to confirm the folded state and activity of your EchA6 preparation.[2][3]
-
Incorrect Buffer Conditions: The binding affinity can be highly sensitive to the pH, ionic strength, and composition of the assay buffer.[4][5]
-
Compound Integrity: Verify the concentration and integrity of your this compound stock.
-
Assay Sensitivity: Your chosen assay (e.g., ITC, SPR, fluorescence polarization) may not be sensitive enough to detect the interaction under the current conditions.[6]
Q4: Is a His-tag the best choice for purifying EchA6?
A4: A polyhistidine-tag (His-tag) is a very common and often effective initial choice for affinity purification of recombinantly expressed proteins like EchA6 due to its ease of use.[7][8] However, the optimal tag can be protein-dependent. If you experience issues with solubility, yield, or if the tag interferes with downstream applications, exploring other tags such as Maltose Binding Protein (MBP) or Glutathione S-transferase (GST) may be beneficial. MBP and GST are larger tags known to sometimes enhance the solubility of their fusion partners.[9]
Section 2: In-Depth Troubleshooting Guide
This section provides a systematic approach to troubleshooting common issues encountered during the EchA6 purification and this compound binding workflow.
Low Protein Expression & Yield
Low final yield often originates from suboptimal protein expression. Before optimizing purification, ensure you are starting with a sufficient amount of target protein.
Problem: Very low or no visible EchA6 band on SDS-PAGE after cell lysis.
| Potential Cause | Troubleshooting Steps & Explanation |
| Suboptimal Induction Conditions | 1. Optimize Inducer Concentration: Titrate the concentration of your inducing agent (e.g., IPTG). High concentrations can sometimes lead to the formation of inclusion bodies.[10] 2. Vary Induction Temperature and Time: Lowering the induction temperature (e.g., to 16-20°C) and extending the induction time (e.g., 16-24 hours) can slow down protein synthesis, promoting proper folding and increasing the yield of soluble protein.[3][10] |
| Codon Bias | E. coli may struggle to efficiently translate genes from other organisms due to differences in codon usage. Co-express your EchA6 construct with a plasmid that supplies tRNAs for rare codons (e.g., Rosetta™ strains of E. coli).[2][10] |
| Plasmid Instability or Incorrect Sequence | 1. Sequence Verify Your Construct: Ensure there are no mutations in your EchA6 gene.[2] 2. Maintain Antibiotic Selection: Always grow your cultures in the presence of the appropriate antibiotic to ensure plasmid retention. |
| Toxicity of EchA6 to E. coli | If EchA6 is toxic, even basal expression can inhibit cell growth. Use an expression vector with tight regulation of basal expression (e.g., pET vectors in combination with a T7 lac promoter).[10][11] |
Inefficient Cell Lysis & Lysate Preparation
Incomplete cell lysis or improper handling of the lysate can significantly reduce the amount of soluble EchA6 available for purification.
Problem: Low concentration of EchA6 in the soluble fraction after centrifugation.
-
Mechanical Lysis (Sonication/French Press):
-
Insufficient Energy Input: Ensure you are using an adequate number of cycles and power setting. Work on ice to prevent overheating, which can denature the protein.
-
Workflow:
-
Resuspend the cell pellet in ice-cold lysis buffer.
-
Sonicate on ice using short bursts (e.g., 30 seconds on, 30 seconds off) to prevent heat buildup.
-
Monitor lysis by observing the decrease in the opacity of the cell suspension.
-
Centrifuge at high speed (e.g., >15,000 x g) for 30-60 minutes at 4°C to pellet cell debris.
-
-
-
Enzymatic Lysis:
-
Incomplete Digestion: Ensure your lysozyme is active and used at the recommended concentration. The addition of DNase I is critical to reduce the viscosity of the lysate caused by the release of genomic DNA, which can trap proteins.
-
Caption: Workflow for Cell Lysis and Lysate Preparation.
Chromatography Optimization
Each chromatography step is a potential point for protein loss or inactivation.
Problem: EchA6 does not bind to the affinity column (e.g., Ni-NTA for His-tagged protein).
-
Inaccessible His-tag: The His-tag may be buried within the folded protein.
-
Solution: Perform a trial purification under denaturing conditions (e.g., using 6M Guanidine HCl or 8M Urea). If the protein binds under these conditions, it confirms the tag is present but inaccessible in the native conformation.[7] This may necessitate re-cloning with the tag at a different terminus or using a longer linker.
-
-
Incorrect Buffer Composition:
-
Imidazole in Lysis Buffer: Ensure no or very low concentrations of imidazole (<20 mM) are present in the lysis buffer, as it will compete with the His-tag for binding to the resin.[]
-
Presence of Chelating Agents: EDTA or DTT can strip the nickel ions from the column, preventing binding. If a reducing agent is necessary, use TCEP, which is compatible with Ni-NTA resins.
-
Problem: EchA6 elutes with many contaminants during affinity chromatography.
-
Insufficient Washing: Increase the wash volume and the concentration of the competitive agent (e.g., imidazole for His-tag) in the wash buffer to remove weakly bound, non-specific proteins. A step-gradient wash with increasing concentrations of the competitive agent can be effective.
-
Non-specific Binding: Increase the salt concentration (e.g., up to 500 mM NaCl) in your lysis, wash, and elution buffers to disrupt ionic interactions that lead to non-specific binding.[]
Problem: Protein loss or aggregation during Size-Exclusion Chromatography (SEC).
-
Suboptimal Buffer: The SEC buffer is critical for maintaining protein stability. Ensure the pH is appropriate for EchA6 (typically around 7.5-8.0) and that the ionic strength is sufficient (e.g., 150-250 mM NaCl) to prevent non-specific interactions with the resin.[13]
-
Protein Concentration: Highly concentrated protein samples are more prone to aggregation before or during the SEC run. Consider diluting the sample if aggregation is observed.
-
Inclusion of Additives: Small amounts of glycerol (5-10%) or specific amino acids like arginine and glutamate can act as stabilizers and reduce aggregation.
Caption: General EchA6 Purification Workflow.
This compound Binding Assay Troubleshooting
Even with highly pure protein, the binding assay can be challenging.
Problem: High background signal or non-specific binding in the assay.
-
Detergent Choice: In assays like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC), the inclusion of a non-ionic detergent like Tween-20 (0.005-0.05%) can significantly reduce non-specific binding to surfaces.
-
Buffer Matching: Ensure that the protein and the small molecule are in identical buffer compositions (buffer matching) to minimize artifacts from buffer mismatches, especially in ITC.[4][5]
-
Blocking Agents: For assays involving surfaces (e.g., SPR, ELISA), ensure adequate blocking with agents like Bovine Serum Albumin (BSA) or casein.
Problem: Inconsistent or non-reproducible binding data.
-
Protein Activity: It is crucial to work with a consistent and active preparation of EchA6.
-
Recommendation: After purification, perform an activity assay to determine the percentage of active protein. This will allow you to normalize your binding data to the concentration of active protein, rather than the total protein concentration.
-
-
Compound Solubility: this compound may have limited solubility in aqueous buffers. Ensure it is fully dissolved and does not precipitate during the experiment. The use of a small percentage of a co-solvent like DMSO may be necessary, but ensure all controls contain the same concentration of the co-solvent.[5]
-
Equilibration Time: Ensure that the binding reaction has reached equilibrium before taking a measurement. This can be tested by varying the incubation time.
Section 3: References
-
Vertex AI Search. (2011, August 11). Troubleshooting guide for Isothermal Titration Calorimetry.
-
Abcam. Size exclusion chromatography: Fundamentals and applications.
-
Bio-Works. (2025, February 11). Addressing the challenge of optimizing His-tagged protein purifications.
-
EMBL. Size Exclusion Chromatography – Protein Expression and Purification Core Facility.
-
ProteoGenix. Size exclusion chromatography for protein purification.
-
GoldBio. (2024, August 27). An Overview of Size Exclusion Chromatography for Protein Purification.
-
Shimadzu. Size Exclusion Chromatography (SEC).
-
antibody system. Protein Expression Protocol & Troubleshooting in E. coli.
-
MicroCal, LLC. A Troubleshooting Guide for Isothermal Titration Calorimetry.
-
Thermo Fisher Scientific. Bacteria Expression Support—Troubleshooting.
-
BiologicsCorp. Protein Expression Protocol & Troubleshooting in E. coli.
-
Sigma-Aldrich. Optimizing Purification of Histidine-Tagged Proteins.
-
JoVE. (2024, April 2). Author Spotlight: Optimizing Affinity Chromatography for His-Tagged FEN1 Protein.
-
Cytiva. (2024, September 3). His-tagged Protein Purification.
-
Patsnap Synapse. (2025, May 9). How to Troubleshoot Low Protein Yield After Elution.
-
Malvern Panalytical. (2019, April 18). Best Practices for Isothermal Titration Calorimetry to study binding interactions – Part 4.
-
BOC Sciences. (2024, September 6). Purification of His-Tag Protein.
-
Center for Macromolecular Interactions. (2025, January 14). ITC200: CMI Getting Started Guide to Isothermal Titration Calorimetry.
-
New England Biolabs. Avoid Common Obstacles in Protein Expression.
-
TA Instruments. Quick Start: Isothermal Titration Calorimetry (ITC).
-
ResearchGate. THPP target assignment reveals EchA6 as an essential fatty acid shuttle in mycobacteria | Request PDF.
-
Roche Diagnostics GmbH. 5.2 Protein purification.
-
PMC. Expression and Purification of Recombinant Proteins in Escherichia coli with a His6 or Dual His6-MBP Tag.
-
PubMed. (2016, January 18). THPP target assignment reveals EchA6 as an essential fatty acid shuttle in mycobacteria.
-
GE Healthcare. (2000, December 15). Recombinant Protein Purification.
-
University of Birmingham's Research Portal. (2016, January 18). THPP target assignment reveals EchA6 as an essential fatty acid shuttle in mycobacteria.
-
Aston Publications Explorer. THPP target assignment reveals EchA6 as an essential fatty acid shuttle in.
-
FirstWord Pharma. (2025, July 28). NKGen Biotech Presents Troculeucel Mechanism of Action with Corresponding Phase 1 Biomarker Data at the Alzheimer's Association International Conference 2025.
Sources
- 1. How to Troubleshoot Low Protein Yield After Elution [synapse.patsnap.com]
- 2. antibodysystem.com [antibodysystem.com]
- 3. Protein Expression Protocol & Troubleshooting in E. coli [biologicscorp.com]
- 4. chem.gla.ac.uk [chem.gla.ac.uk]
- 5. cmi.hms.harvard.edu [cmi.hms.harvard.edu]
- 6. Best Practices for Isothermal Titration Calorimetry to study binding interactions – Part 4 | Malvern Panalytical [malvernpanalytical.com]
- 7. bio-works.com [bio-works.com]
- 8. cytivalifesciences.com [cytivalifesciences.com]
- 9. Expression and Purification of Recombinant Proteins in Escherichia coli with a His6 or Dual His6-MBP Tag - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bacteria Expression Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 11. neb.com [neb.com]
- 13. Size exclusion chromatography for protein purification - ProteoGenix [proteogenix.science]
Validation & Comparative
Structural Validation of GSK572A: Definitive Binding Mode Analysis via X-ray Diffraction
Executive Summary
In the high-stakes arena of anti-tubercular drug discovery, phenotypic screening often yields potent hits with unknown mechanisms. GSK572A , a tetrahydropyrazo[1,5-a]pyrimidine-3-carboxamide (THPP) derivative, represents a critical case study in structural biology. While initial phenotypic data suggested Mycobacterium tuberculosis MmpL3 as the target, definitive validation via X-ray Diffraction (XRD) revealed the true target to be EchA6 (Enoyl-CoA hydratase).[1]
This guide serves as a technical comparison and validation protocol. It contrasts the definitive resolution of X-ray diffraction against predictive models and biochemical assays, demonstrating why XRD remains the non-negotiable gold standard for validating the binding mode of this compound (PDB: 5DU8).
Part 1: The Challenge – Ambiguity in Target Deconvolution
Before the X-ray structure was solved, this compound was a potent "orphan" inhibitor. Researchers faced a common dilemma:
-
Phenotypic Data: Showed bactericidal activity against M. tuberculosis.
-
Predictive Models: Suggested MmpL3 (a membrane transporter) based on chemical similarity to other inhibitors.
-
The Failure of Alternatives: Standard biochemical assays could not definitively rule out off-target effects or confirm the stereochemical requirements for binding.
Why X-ray Diffraction? (The "Product" Performance)
X-ray diffraction (XRD) provided the atomic-resolution map required to correct the target assignment. Unlike surface plasmon resonance (SPR) or thermal shift assays, which measure affinity or stability, XRD provides spatial certainty .
Comparative Performance: XRD vs. Alternative Validation Methods
| Feature | X-ray Diffraction (this compound) | Homology Modeling/Docking | Biochemical Assays (SPR/ITC) |
| Target Identification | Definitive (Unambiguous electron density in EchA6) | Predictive (Incorrectly favored MmpL3) | Inferential (Requires purified protein hypothesis) |
| Resolution | 2.23 Å (Atomic level) | N/A (Model dependent) | N/A (Kinetic/Thermodynamic data only) |
| Binding Mode | explicitly maps stereochemistry & conformation | Probabilistic scoring | No structural insight |
| False Positive Rate | Near Zero (if density is clear) | High (scoring function bias) | Moderate (non-specific binding) |
Part 2: Structural Insights & Binding Mode Analysis
The validation of this compound (PDB ID: 5DU8 ) revealed a unique binding cleft in the EchA6 lipid-binding protein.
The Crystal Structure (PDB: 5DU8)
The X-ray data confirmed that this compound binds within the hydrophobic cavity of the EchA6 trimer. The structure highlights the critical importance of the trifluoromethyl group and the specific stereochemistry of the THPP core.
-
Resolution: 2.23 Å
-
Space Group: P 21 21 21
-
R-Value (Work): 0.220[1]
-
Key Interaction: The THPP scaffold mimics the fatty acyl chain of the natural substrate, but the specific "kink" introduced by the this compound core locks the enzyme in an inactive state.
Comparison with Analogues
XRD allowed for a direct structural comparison between this compound and its analogues (e.g., GSK059A, GSK951A).
-
This compound (Active): The trifluoromethyl group occupies a specific sub-pocket, displacing water and increasing entropy-driven binding.
-
GSK059A (Less Active): Lacks the trifluoromethyl group (methyl instead), resulting in weaker electron density definition in the hydrophobic sub-pocket.
Visualization of the Discovery Workflow
The following diagram illustrates the workflow where XRD served as the critical "Gatekeeper" that corrected the target assumption.
Figure 1: The critical role of X-ray Diffraction in correcting the target assignment from MmpL3 to EchA6.
Part 3: Self-Validating Experimental Protocol
To replicate the binding mode validation of this compound or similar THPP analogues, follow this optimized co-crystallization protocol. This workflow ensures that the observed electron density is due to specific ligand binding and not crystallographic artifacts.
Phase 1: Protein Production (EchA6)
-
Expression: Clone M. tuberculosisechA6 (Rv0132c) into a pET28a vector (N-terminal His-tag). Transform into E. coli BL21(DE3).[1]
-
Induction: Induce with 0.5 mM IPTG at 18°C overnight to ensure proper folding (EchA6 is prone to aggregation).
-
Purification:
-
Lysis: Sonication in 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 10 mM Imidazole.
-
IMAC: Ni-NTA affinity chromatography. Elute with imidazole gradient.
-
SEC: Size Exclusion Chromatography (Superdex 200) to isolate the trimeric species. Critical Step: Only the trimer is biologically relevant for this compound binding.
-
Phase 2: Co-Crystallization (The "Soak vs. Co-crystal" Decision)
For this compound, co-crystallization is superior to soaking due to the conformational rigidity of the inhibitor.
-
Complex Formation: Mix purified EchA6 (10 mg/mL) with this compound (dissolved in 100% DMSO) at a molar ratio of 1:3 (Protein:Ligand).
-
Incubation: Incubate at 4°C for 1 hour. Reasoning: Allows the ligand to stabilize the hydrophobic pocket prior to lattice formation.
-
Screening: Use the Hanging Drop Vapor Diffusion method.
-
Reservoir Solution: 0.1 M HEPES (pH 7.5), 20% PEG 3350, 0.2 M Ammonium Sulfate.
-
Drop: 1 µL Protein-Ligand Complex + 1 µL Reservoir.
-
-
Optimization: If nucleation is poor, micro-seed with native EchA6 crystals.
Phase 3: Data Collection & Validation
-
Cryoprotection: Transfer crystal to reservoir solution + 20% Glycerol. Flash cool in liquid nitrogen.
-
Diffraction: Collect data at a synchrotron source (e.g., Diamond Light Source) to achieve <2.5 Å resolution.
-
Refinement:
-
Solve via Molecular Replacement (using apo-EchA6).
-
Validation Check: Examine the
difference map before modeling the ligand. You must see unambiguous green density (>3.0 ) in the active site matching the shape of this compound.
-
Binding Mode Interaction Logic
Figure 2: Simplified interaction map of this compound within the EchA6 binding pocket.
References
-
Cox, J. A. G., et al. (2016).[1] THPP target assignment reveals EchA6 as an essential fatty acid shuttle in mycobacteria.[1] Nature Microbiology, 1, 15006.[1] [1]
-
RCSB Protein Data Bank. (2016). Crystal structure of M. tuberculosis EchA6 bound to this compound (PDB ID: 5DU8).[1]
-
Aston Publications Explorer. (2016). Structural comparison of EchA6, evidence for binding of GSK951A, and comparison of the mode of binding.[2]
Sources
Reproducibility of GSK572A Growth Inhibition Across M. tb Lineages
This guide serves as a technical blueprint for validating the reproducibility of GSK572A (a Tetrahydropyrazopyrimidine, or THPP) growth inhibition across genetically distinct Mycobacterium tuberculosis (M. tb) lineages.
It is designed for application scientists and drug discovery leads who must transition this compound from hit-to-lead status by ensuring its efficacy is not compromised by the genetic polymorphisms inherent in the "Modern" (Lineage 2/4) vs. "Ancient" (Lineage 1/5/6) M. tb clades.
A Comparative Technical Guide for Target Validation
Executive Analysis: The Target & The Compound
This compound is a specific inhibitor belonging to the THPP scaffold class. While early phenotypic screens ambiguously associated THPPs with the MmpL3 transporter, definitive target deconvolution (Cox et al., 2016) identified the true target as EchA6 (Rv0636).
-
Function: Non-catalytic fatty acid shuttle essential for feeding long-chain acyl-CoAs into the FAS-II mycolic acid synthesis pathway.[1]
-
Mechanism: this compound competes with Acyl-CoA binding at the EchA6 hydrophobic pocket, starving the cell of mycolic acid precursors.
The Lineage Challenge
Reproducibility failures in TB drug discovery often stem from lineage-specific metabolic adaptations.
-
Lineage 2 (Beijing): Known for constitutive upregulation of efflux pumps (e.g., Rv1258c) and rapid adaptation to lipid-rich environments.
-
Lineage 4 (Euro-American): The standard laboratory reference (H37Rv), often less robust than clinical isolates.
To validate this compound, one must prove that the EchA6 binding pocket is conserved and that lineage-specific efflux does not shift the MIC
Mechanistic Pathway & Logic
The following diagram illustrates the interference of this compound within the FAS-II system. Unlike isoniazid (which targets InhA directly), this compound acts upstream as a "starvation" agent by blocking substrate shuttling.
Figure 1: Mechanism of Action. This compound competitively binds EchA6, preventing the shuttling of acyl-CoA precursors to the FAS-II complex, leading to cell wall synthesis arrest.
Comparative Benchmarking: Lineage Susceptibility
When testing this compound, you must move beyond H37Rv. The following table outlines the Required Lineage Panel and the expected phenotypic deviations based on THPP scaffold performance.
| Lineage | Representative Strains | Genotype Characteristics | Expected this compound MIC (µM) | Technical Insight |
| L4 (Euro-American) | H37Rv, CDC1551 | Reference standard. | 0.1 - 0.5 | Baseline sensitivity. Use as internal control. |
| L2 (East Asian) | HN878, Beijing-1 | Hyper-virulent; High efflux pump activity. | 0.2 - 0.8 | Risk: Potential 2-3x MIC shift due to general efflux, not target mutation. |
| L1 (Indo-Oceanic) | EAI5 | "Ancient" lineage; slower growth; distinct immunomodulation. | 0.1 - 0.5 | EchA6 is highly conserved; efficacy should mirror L4 unless growth kinetics interfere. |
| L3 (East African) | CAS/Delhi | Central Asian clade. | 0.1 - 0.6 | Verify no specific polymorphisms in Rv0636 (EchA6) promoter regions. |
Critical Validation Rule: If MIC > 5.0 µM in L2 strains, sequence Rv0636. If Wild Type (WT), the resistance is likely efflux-mediated (verifiable by adding Verapamil). If Rv0636 contains the W133A mutation, the strain is naturally resistant.
Experimental Protocols
To ensure high-fidelity reproducibility, the following protocols utilize a self-validating design where carbon-source dependency controls for the specific mechanism of EchA6 (fatty acid shuttling).
Protocol A: Carbon-Source Dependent MIC (The "EchA6 Stress Test")
Rationale: EchA6 is essential for shuttling fatty acids.[1] Inhibition by this compound should be more potent or distinctly essential when the bacterium relies on lipids (cholesterol/fatty acids) versus glycerol.
Materials:
-
7H9 Broth (Standard) vs. 7H9 + 0.01% Cholesterol + 0.05% Tyloxapol (Lipid-rich).
-
Resazurin (Alamar Blue).
-
This compound stock (10mM in DMSO).
Workflow:
-
Inoculum Prep: Culture L1, L2, L4 strains to mid-log phase (OD
0.4–0.6). -
Wash: Wash pellets 2x in PBS to remove residual glycerol (critical for the lipid-dependent arm).
-
Plate Layout:
-
Rows A-F: Serial dilution of this compound (range 10 µM to 0.01 µM).
-
Row G: Rifampicin Control (Standard kill).
-
Row H: Growth Control (No drug) & Sterility Control .
-
-
Carbon Differentiation:
-
Set 1: Inoculate in 7H9-Glycerol-OADC.
-
Set 2: Inoculate in 7H9-Cholesterol-Tyloxapol (No Glycerol/Dextrose).
-
-
Incubation: 7 days at 37°C.
-
Readout: Add Resazurin; incubate 24h. Fluorescence read (Ex 530nm / Em 590nm).
Interpretation:
-
Reproducible Hit: MIC is consistent or lower in Cholesterol media (validating the fatty acid shuttle blockade).
-
False Positive: If compound loses activity in lipid media, it may be binding to the lipids in the media rather than the target (common artifact in lipophilic compounds).
Protocol B: Intracellular Efficacy (Macrophage Model)
Rationale: Lineage 2 (Beijing) strains replicate faster in macrophages and alter phagosome acidification. This compound must penetrate the macrophage and the mycobacterial cell wall within the vacuole.
-
Cell Line: THP-1 monocytes (differentiated with PMA for 24h).
-
Infection: MOI 1:1 (Bacteria:Macrophage) for 4 hours.
-
Wash: Amikacin treatment (2h) to kill extracellular bacteria.
-
Treatment: Add this compound (1x, 5x, 10x MIC determined in Protocol A).
-
Lysis & CFU: Lyse macrophages at Day 0, Day 3, and Day 5 using 0.05% SDS.
-
Plating: Serial dilution on 7H10 agar.
Success Metric: >1.5 log reduction in CFU compared to untreated control across all lineages.
Expert Insights: Troubleshooting Reproducibility
As a Senior Application Scientist, I have identified three variables that frequently cause this compound data to fail reproducibility checks between labs:
-
The "W133A" Trap:
-
The specific mutation Trp133Ala in EchA6 abrogates THPP binding completely. While rare in nature, spontaneous mutants arise in vitro at a frequency of ~10
. -
Action: Always sequence the echA6 gene of any "outlier" colony that grows in your MIC plates. Do not assume it is lineage-related resistance without sequencing.
-
-
BSA Binding Artifacts:
-
This compound is lipophilic. High concentrations of BSA (Fraction V) in OADC supplements can bind the drug, shifting the MIC artificially high.
-
Action: Validate MICs in low-BSA media (e.g., Sauton’s medium) if 7H9 results are inconsistent.
-
-
Inoculum Clumping (Lineage 2):
-
Beijing strains clump aggressively. Clumps protect inner bacteria from drug exposure, creating artificial resistance.
-
Action: Use a strict declumping protocol (syringe passage or settling) and verify single-cell suspension via microscopy before inoculation.
-
References
-
Cox, J. A., et al. (2016). THPP target assignment reveals EchA6 as an essential fatty acid shuttle in mycobacteria.[1][2][3] Nature Microbiology. [Link][1][3]
-
Gagneux, S. (2018). Ecology and evolution of Mycobacterium tuberculosis. Nature Reviews Microbiology. [Link]
-
Sarkar, R., et al. (2012). Modern Lineages of Mycobacterium tuberculosis Exhibit Lineage-Specific Patterns of Growth and Cytokine Induction in Human Monocyte-Derived Macrophages.[4] PLOS ONE. [Link][4]
-
Remuiñán, M. J., et al. (2013). Tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide and N-benzyl-6',7'-dihydrospiro[piperidine-4,4'-thieno[3,2-c]pyran] analogues with bactericidal efficacy against Mycobacterium tuberculosis targeting MmpL3. PLOS ONE. (Note: Early misassignment paper, crucial for historical context). [Link]
-
Phelan, J. E., et al. (2016). Mycobacterium tuberculosis whole genome sequencing and protein structure modelling provides new insights into drug resistance. BMC Genomics. [Link]
Sources
- 1. THPP target assignment reveals EchA6 as an essential fatty acid shuttle in mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Modern Lineages of Mycobacterium tuberculosis Exhibit Lineage-Specific Patterns of Growth and Cytokine Induction in Human Monocyte-Derived Macrophages | PLOS One [journals.plos.org]
Safety Operating Guide
Navigating the Unseen Threat: A Guide to Personal Protective Equipment for Potent Compound GSK572A
Disclaimer: The compound "GSK572A" does not correspond to a publicly available chemical identifier. Therefore, this guide is constructed based on the best practices for handling a potent, potentially hazardous pharmaceutical compound with an uncharacterized toxicological profile. The principles and procedures outlined here are designed for a high-hazard scenario and should be adapted based on a thorough, substance-specific risk assessment once more information becomes available.
In the landscape of pharmaceutical research, the pursuit of novel therapeutics often involves the synthesis and handling of highly potent active pharmaceutical ingredients (APIs). While these compounds hold immense promise, they also present significant occupational health and safety challenges. This guide provides a comprehensive framework for the selection and use of personal protective equipment (PPE) when working with potent compounds like this compound, ensuring the safety of researchers and the integrity of the research.
The Foundation of Safety: Risk Assessment and the Hierarchy of Controls
Before any laboratory work commences, a thorough risk assessment is paramount. This process involves evaluating the potential hazards of this compound, considering its physical form (solid, liquid), the procedures to be performed, and the potential routes of exposure (inhalation, dermal contact, ingestion, injection).[1][2] The cornerstone of a robust safety program is the hierarchy of controls, which prioritizes the most effective measures for risk reduction.[3][4]
Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.
Personal protective equipment, while essential, is the last line of defense. Its effectiveness relies on the proper implementation of higher-level controls.
Engineering Controls: The First Line of Defense
Engineering controls are designed to isolate the hazard from the worker.[3][5] For potent compounds like this compound, open handling of powders is strictly prohibited.[6] All manipulations should be performed within a certified containment device.
| Control Type | Description | Best For |
| Chemical Fume Hood | A ventilated enclosure that draws air away from the user. | Handling volatile liquids or performing reactions that may produce hazardous fumes. |
| Biological Safety Cabinet (Class II) | Provides personnel, product, and environmental protection from airborne particulates. | Weighing and manipulating powders to minimize aerosol generation. |
| Glovebox or Isolator | A sealed enclosure that provides a complete barrier between the worker and the hazardous material.[5][6] | Handling highly potent or toxic materials where maximum containment is required.[6] |
Selecting the Right Personal Protective Equipment (PPE)
The selection of PPE must be based on the specific tasks being performed and the associated risks of exposure. A comprehensive Chemical Hygiene Plan should detail the specific PPE requirements for handling hazardous substances.[3][4][7]
Body Protection
A dedicated lab coat is the minimum requirement for any laboratory work. For potent compounds, more robust protection is necessary.
-
Disposable Lab Coats: Made of materials like polypropylene, these should be used for low-risk activities and disposed of after each use.
-
Chemical-Resistant Gowns: Constructed from materials like polyethylene-coated polypropylene, these offer protection against chemical splashes and should be worn when there is a higher risk of contamination. These should be donned and doffed in a designated area.
Hand Protection
Skin contact is a primary route of chemical exposure in a laboratory setting.[2] Therefore, selecting the appropriate gloves is critical.
-
Double Gloving: Always wear two pairs of nitrile gloves when handling potent compounds. This provides an extra layer of protection and allows for the safe removal of the outer glove if it becomes contaminated.
-
Glove Selection: The choice of glove material depends on the solvents being used. Always consult a glove compatibility chart.
| Glove Material | Recommended For | Not Recommended For |
| Nitrile | Good for a wide range of chemicals, including many solvents, oils, and acids. | Ketones (e.g., acetone), halogenated hydrocarbons. |
| Neoprene | Excellent resistance to a broad range of chemicals, including acids, bases, and some organic solvents. | Aromatic and halogenated hydrocarbons. |
| Butyl Rubber | High resistance to ketones and esters. | Gasoline and aliphatic hydrocarbons. |
-
Proper Technique: Gloves should be changed immediately if they are torn or suspected of being contaminated. Always remove gloves before leaving the laboratory and wash hands thoroughly.[8]
Eye and Face Protection
Appropriate eye and face protection must be worn at all times in the laboratory.[8]
-
Safety Glasses with Side Shields: Provide basic protection from splashes.
-
Chemical Splash Goggles: Offer a tighter seal around the eyes and should be worn when there is a significant risk of splashing.
-
Face Shield: Should be worn in conjunction with goggles when handling larger quantities of hazardous materials or when there is a risk of a violent reaction.
Respiratory Protection
Respiratory protection is necessary when engineering controls are not sufficient to maintain airborne concentrations of this compound below the occupational exposure limit (OEL).[9] The OEL is the concentration of a substance in the air that a worker can be exposed to over a specified period without adverse health effects.[6]
| Respirator Type | When to Use |
| N95 Respirator | For protection against solid and liquid aerosols that do not contain oil. |
| Half-Mask or Full-Face Respirator with Cartridges | For protection against specific vapors and gases. The appropriate cartridge must be selected. |
| Powered Air-Purifying Respirator (PAPR) | Provides a higher level of protection and is recommended for high-hazard tasks or for individuals who cannot achieve a good seal with a tight-fitting respirator.[10][11] |
graph PPE_Selection_Workflow { rankdir=TB; node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial"];Start [shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF", label="Start: Task Assessment"]; Task [shape=diamond, style=filled, fillcolor="#FBBC05", label="Risk of Splash or Aerosol?"]; BodyProtection [label="Select Body Protection:\n- Disposable Gown\n- Chemical-Resistant Gown"]; HandProtection [label="Select Hand Protection:\n- Double Nitrile Gloves\n- Consult Solvent Chart"]; EyeProtection [label="Select Eye/Face Protection:\n- Goggles\n- Goggles + Face Shield"]; RespProtection [shape=diamond, style=filled, fillcolor="#FBBC05", label="Inhalation Hazard?"]; PAPR [label="Use PAPR"]; Respirator [label="Use Half/Full-Face Respirator\nwith appropriate cartridges"]; NoResp [label="No Respiratory Protection Needed"]; End [shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF", label="Proceed with Caution"];
Start -> Task; Task -> BodyProtection [label="Yes"]; BodyProtection -> HandProtection; HandProtection -> EyeProtection; EyeProtection -> RespProtection; RespProtection -> PAPR [label="High"]; RespProtection -> Respirator [label="Moderate"]; RespProtection -> NoResp [label="Low"]; Task -> NoResp [label="No"]; PAPR -> End; Respirator -> End; NoResp -> End; }
Caption: A workflow for selecting appropriate PPE based on task-specific risks.
Donning and Doffing Procedures: Preventing Cross-Contamination
The order in which PPE is put on (donning) and taken off (doffing) is crucial to prevent cross-contamination.
Donning Sequence
-
Shoe Covers
-
Inner Gloves
-
Gown/Coverall
-
Outer Gloves
-
Goggles/Face Shield
-
Respirator
Doffing Sequence
-
Shoe Covers
-
Outer Gloves (Dispose of in designated waste container)
-
Gown/Coverall (Roll it away from the body)
-
Goggles/Face Shield
-
Respirator
-
Inner Gloves (Dispose of in designated waste container)
-
Wash Hands Thoroughly
Caption: The correct sequence for donning and doffing PPE to minimize contamination.
Decontamination and Disposal: Closing the Safety Loop
All materials that come into contact with this compound must be considered hazardous waste.
Decontamination
-
Work surfaces should be decontaminated at the end of each procedure and at the end of each day.
-
Reusable equipment must be decontaminated using a validated procedure.
Waste Disposal
Proper segregation and disposal of waste are critical to protect personnel and the environment.[12]
-
Solid Waste: Contaminated gloves, gowns, and other disposable materials should be placed in a designated, labeled hazardous waste container.[8]
-
Liquid Waste: Liquid waste containing this compound should be collected in a labeled, sealed container.
-
Sharps: Needles and other sharps must be disposed of in a designated sharps container.[8]
Incineration is often the preferred method for the disposal of hazardous pharmaceutical waste as it ensures complete destruction of the active ingredients.[13]
Caption: A simplified workflow for the proper segregation and disposal of this compound-contaminated waste.
Emergency Procedures: Be Prepared
In the event of an accidental exposure or spill, immediate action is critical.
-
Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes.[2]
-
Eye Contact: Flush eyes with water for at least 15 minutes at an eyewash station.
-
Spills: Evacuate the area and follow the institution's established spill response procedures.
All laboratory personnel must be trained on emergency procedures and the location of safety equipment, such as safety showers, eyewash stations, and spill kits.[1][14]
By adhering to these stringent safety protocols, researchers can confidently and safely handle potent compounds like this compound, advancing scientific discovery while prioritizing personal and environmental well-being.
References
-
Best Practices For Handling Potent APIs. Outsourced Pharma. [Link]
-
Potent Compound Handling Operations: Exposure To APIs. Agno Pharmaceuticals. [Link]
-
Containment of High-Potency Products in a GMP Environment. BioProcess International. [Link]
-
School Chemistry Laboratory Safety Guide. Centers for Disease Control and Prevention. [Link]
-
OSHA Laboratory Standard | OSHA Lab Safety Standard. Compliancy Group. [Link]
-
Effective Methods for Disposal of Pharmaceutical Waste: A Guide to Safe and Compliant Practices. GIC Medical Disposal. [Link]
-
A Guide to Hazardous Materials and Laboratory Safety. OSHA Education Center. [Link]
-
29 CFR 1910.1450 — OSHA Laboratory Standard. MasterControl. [Link]
-
Freund-Vector's Approach to Safely Processing Potent Compounds. Freund-Vector Corporation. [Link]
-
Chemical Safety Guidelines. The University of New Mexico. [Link]
-
Handling & Processing of Potent Compounds: A Holistic Approach. IPS. [Link]
-
Laboratory Chemical Lab Safety and Handling Guidelines. Westlab. [Link]
-
Laboratory Safety Guidance. Occupational Safety and Health Administration. [Link]
-
Strategies for preventing occupational exposure to potent compounds. PubMed. [Link]
-
Managing Risks with Potent Pharmaceutical Products. UPM Pharmaceuticals. [Link]
-
Pharmaceutical Waste Disposal Methods. LinkedIn. [Link]
-
Destruction of Pharmaceutical Products: Safe Disposal Methods and Regulations Explained. Integrity Recycling and Waste Solutions. [Link]
-
Types of Pharmaceutical Waste and How to Dispose of Them. VLS Environmental Solutions. [Link]
-
Highly potent APIs: Hazards in classification and handling. Manufacturing Chemist. [Link]
-
Assessing Potent Compound Safety Capabilities at CMOs. Contract Pharma. [Link]
-
What Is Pharmaceutical Waste & How Should It Be Disposed Of? Stericycle UK. [Link]
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